Ethyl isocyanoacetate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 2-isocyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULFENIJDPZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184078 | |
| Record name | Ethyl isocyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2999-46-4 | |
| Record name | Ethyl isocyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2999-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isocyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl isocyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isocyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Isocyanoacetate: Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl isocyanoacetate is a versatile organic compound valued for its unique trifunctional nature, incorporating an isocyanide, an ester, and an acidic α-methylene group. This guide provides a comprehensive overview of its structural formula, bonding characteristics, physicochemical properties, and significant applications in organic synthesis, particularly in the preparation of diverse heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a logical workflow for its preparation.
Structural Formula and Bonding
This compound, with the chemical formula C₅H₇NO₂, possesses a linear isocyano group (-N≡C) attached to a methylene (B1212753) carbon, which is also bonded to an ethoxycarbonyl group (-COOCH₂CH₃).[1][2] Its canonical SMILES representation is CCOC(=O)C[N+]#[C-].[3][4]
Key Bonding Features:
-
Isocyanide Group (-N≡C): This functional group is characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a formal negative charge on the carbon. The isocyanide carbon is highly nucleophilic, making it a key reactive center. The geometry around the isocyano group is linear.
-
Ester Group (-COOCH₂CH₃): The ester group exhibits trigonal planar geometry around the carbonyl carbon due to sp² hybridization. The C=O double bond is a site for nucleophilic attack.
-
α-Methylene Group (-CH₂-): The methylene group positioned between the isocyano and carbonyl groups is acidic. The electron-withdrawing nature of both adjacent functional groups enhances the acidity of the α-protons, facilitating deprotonation and subsequent reactions.
-
Ethyl Group (-CH₂CH₃): The ethyl group consists of sp³ hybridized carbon atoms with tetrahedral geometry.
The overall molecule has a flexible structure due to the presence of several single bonds that allow for free rotation.
Structural Diagram:
References
An In-depth Technical Guide to Ethyl Isocyanoacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl isocyanoacetate is a versatile organic compound that serves as a crucial building block in the synthesis of a wide range of heterocyclic structures and complex organic molecules. Its unique reactivity, stemming from the presence of an isocyano group, an ester, and an acidic α-carbon, makes it an invaluable reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development.
Physical and Chemical Properties
This compound is a colorless to brown liquid that may darken upon storage.[1] It is sensitive to light, moisture, and heat.[2] Proper storage is crucial and typically involves refrigeration (2-8°C) under an inert atmosphere.[3]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₇NO₂ | |
| Molecular Weight | 113.11 g/mol | |
| Appearance | Colorless to brown liquid | [4][5] |
| Boiling Point | 194-196 °C (lit.) | [1][6] |
| 90 °C / 20 mmHg | [4] | |
| Density | 1.035 g/mL at 25 °C (lit.) | [1][6] |
| Refractive Index (n20/D) | 1.418 (lit.) | [1][6] |
| Flash Point | 84 °C (184 °F) | [4][7] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents. | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 2999-46-4 | [4] |
| IUPAC Name | ethyl 2-isocyanoacetate | |
| Synonyms | Isocyanoacetic acid ethyl ester, (Ethoxycarbonyl)methyl isonitrile | [4][6] |
| InChI Key | FPULFENIJDPZBX-UHFFFAOYSA-N | [6] |
| SMILES | CCOC(=O)C[N+]#[C-] | [6] |
Chemical Reactivity and Stability
The reactivity of this compound is characterized by its three functional centers: the isocyanide group, the ester group, and the acidic methylene (B1212753) proton.[6]
-
α-Acidity: The methylene protons (α-protons) are acidic due to the electron-withdrawing effects of both the isocyano and the ester groups, making this compound a potent nucleophile in the presence of a base. This high α-acidity allows it to be effectively used as a glycine (B1666218) anion equivalent in various condensation reactions.[8]
-
Isocyanide Reactivity: The isocyanide carbon can undergo cycloaddition reactions and insertions, which is fundamental to its use in synthesizing heterocyclic compounds like pyrroles, oxazoles, imidazoles, and benzodiazepines.[1]
-
Stability: The compound is stable under normal storage conditions in a closed container at room temperature but is sensitive to moisture, heat, and light.[2][9] It is incompatible with strong oxidizing agents, strong bases, water, and alcohols.[9][10] Reactions with water can lead to decomposition.[10]
Applications in Drug Development
This compound is a key starting material and intermediate in the synthesis of numerous pharmacologically active molecules and Active Pharmaceutical Ingredients (APIs). Its ability to form diverse heterocyclic scaffolds is particularly valuable in drug discovery.
Key applications include the synthesis of:
-
Benzodiazepine derivatives: A class of psychoactive drugs.
-
Imidazoles and Oxazoles: Core structures in many antifungal and anti-inflammatory agents.[9]
-
Pyrroles: Found in a variety of natural products and synthetic drugs.[9]
-
Imrecoxib: A selective COX-2 inhibitor for treating osteoarthritis.
-
Plinabulin: A novel anti-cancer agent.
-
Hepatitis C Inhibitors: Used as a raw material in the synthesis of novel antiviral compounds.
-
7-Aza-tetrahydroindoles: Synthesized via a double nucleophilic attack on the isocyanide carbon.
The following diagram illustrates the central role of this compound as a precursor to various medicinally relevant heterocyclic systems.
Caption: Synthetic utility of this compound in forming key heterocyclic scaffolds.
Experimental Protocols
Numerous methods exist for the synthesis of this compound. The most common modern approaches involve the dehydration of N-formylglycine ethyl ester. Below are detailed protocols for two established methods.
This modern method utilizes continuous flow chemistry for a safe and efficient synthesis, generating this compound in situ for subsequent reactions.[5]
Materials:
-
N-formyl glycine ethyl ester
-
Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dry Dichloromethane (DCM)
-
Flow reactor system (e.g., Vapourtec R2+/R4)
Procedure:
-
Prepare Reagent Streams:
-
Stream A: Prepare a solution of N-formyl glycine ethyl ester (1.0 equiv.), DIPEA (2.0 equiv.), and DMAP (0.3 equiv.) in dry DCM.
-
Stream B: Prepare a solution of triphosgene (0.35 equiv.) in dry DCM.
-
-
Setup Flow Reactor: Configure the flow reactor to mix the two reagent streams via a T-piece, followed by a residence time coil (e.g., 10-20 mL).
-
Initiate Flow: Pump both streams at equal flow rates (e.g., 0.5 mL/min each) into the reactor. Maintain the reactor at ambient temperature.
-
Reaction: The reaction proceeds within the coil. A residence time of approximately 20 minutes is typically sufficient for near-quantitative conversion.
-
Collection: The output stream containing this compound can be collected or, ideally, telescoped directly into a subsequent reaction.
The following diagram outlines the workflow for this continuous flow synthesis.
Caption: Workflow for the continuous flow synthesis of this compound.
This is a more traditional batch synthesis method.[1]
Materials:
-
N-formylglycine ethyl ester (0.500 mole)
-
Triethylamine (1.234 moles)
-
Dichloromethane (DCM), anhydrous (500 mL)
-
Phosphorus oxychloride (POCl₃) (0.498 mole)
-
Anhydrous sodium carbonate
-
Anhydrous potassium carbonate
-
Ice-salt bath and ice-water bath
Procedure:
-
Initial Setup: Charge a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel with N-formylglycine ethyl ester, triethylamine, and DCM.
-
Cooling: Cool the solution to 0°C to -2°C using an ice-salt bath.
-
Addition of POCl₃: Add phosphorus oxychloride dropwise over 15-20 minutes, ensuring the temperature is maintained at 0°C. The mixture will turn reddish-brown.
-
Stirring: Stir the mixture at 0°C for an additional hour.
-
Quenching: Replace the ice-salt bath with an ice-water bath. Add a solution of anhydrous sodium carbonate in water dropwise to quench the reaction, keeping the temperature below 20°C.
-
Workup:
-
Stir the two-phase mixture for 30 minutes. Add more water to dissolve the salts.
-
Separate the aqueous layer and extract it twice with DCM.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Distill the remaining brown oil via vacuum distillation (b.p. 89–91°C at 11 mmHg) to afford pure this compound.
-
This guide provides foundational knowledge for professionals working with this compound, highlighting its properties and synthetic utility, which are critical for advancing research and development in chemistry and pharmaceuticals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Flow synthesis of this compound enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2- c ]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00245A [pubs.rsc.org]
- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Cas 3154-51-6,N-FORMYLGLYCINE ETHYL ESTER | lookchem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound uses | CAS no. 2999-46-4 | Connect Chemicals [connectchemicals.com]
ethyl isocyanoacetate CAS number and identifiers
An In-depth Technical Guide to Ethyl Isocyanoacetate for Researchers and Drug Development Professionals
Introduction
This compound is a versatile organic compound widely utilized as a key building block in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery.[1] Its utility stems from the reactive isocyano group, which can participate in various cycloaddition and multicomponent reactions. This guide provides a comprehensive overview of its chemical identifiers, physical properties, synthesis protocols, and key applications in organic synthesis.
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties of this compound is provided below.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 2999-46-4[1][2][3][4][5][6][7][8] |
| EC Number | 221-077-9[1][5][7] |
| Molecular Formula | C5H7NO2[1][4][5][7][8] |
| Molecular Weight | 113.12 g/mol [4][8] |
| IUPAC Name | ethyl 2-isocyanoacetate[5] |
| InChI | 1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3[3][5] |
| InChIKey | FPULFENIJDPZBX-UHFFFAOYSA-N[3][5] |
| SMILES | CCOC(=O)C[N+]#[C-][3][5] |
| PubChem CID | 533707[1][5] |
| MDL Number | MFCD00000007[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Light yellow to brown liquid[2] |
| Boiling Point | 194-196 °C (lit.)[2][3] |
| Density | 1.035 g/mL at 25 °C (lit.)[2][3] |
| Refractive Index | n20/D 1.418 (lit.)[2][3] |
| Solubility | Miscible with organic solvents; slightly miscible with water.[2] |
| Storage Temperature | 2-8°C[3] |
Experimental Protocols
Flow Synthesis of this compound
A continuous flow process has been developed for the safe and efficient in-situ generation of this compound.[9][10]
Methodology: A solution (A) containing N-formyl glycine (B1666218) ethyl ester (10 mmol), diisopropylethylamine (DIPEA, 20 mmol), and 4-dimethylaminopyridine (B28879) (DMAP, 3 mmol) in dry dichloromethane (B109758) (DCM, 10 mL) is prepared.[2] A second solution (B) of triphosgene (B27547) (3.3 mmol) in dry DCM (10 mL) is also prepared.[2] The two solutions are pumped at equal flow rates (e.g., 0.5 mL/min each) and combined in a T-mixer.[2] The combined stream is then directed through a series of linked FEP reactor coils (e.g., two 10 mL vessels) to achieve a residence time of approximately 20 minutes at ambient temperature.[2] The output stream contains this compound, which can be used directly in subsequent telescoped reactions.[9][10] The product can be isolated by carefully evaporating the solvent to ~80% of its total volume, followed by filtration through silica (B1680970) to remove salts, yielding the product as a dark yellow oil.[2]
Caption: Workflow for the continuous flow synthesis of this compound.
Synthesis of Ethyl 2-isocyanatoacetate (Isomer)
For clarity, it is important to distinguish this compound from its isomer, ethyl isocyanatoacetate (CAS 2949-22-6). A method for synthesizing the latter is described here.[11][12]
Methodology: To a solution of ethyl 2-isocyanoacetate (60.8 mmol) in dichloromethane (60 mL) is added dimethyl sulfoxide (B87167) (DMSO, 76 mmol).[11] The solution is cooled to -78 °C in a dry ice/acetone bath. Trifluoroacetic anhydride (B1165640) (6.2 mmol) is then added dropwise over 5 minutes. The solution is stirred for 5 minutes at -78 °C, then allowed to warm to room temperature over 1 hour and stirred for an additional 5 minutes. The reaction progress can be monitored by IR spectroscopy, looking for the disappearance of the isonitrile peak (~2164 cm⁻¹) and the appearance of the isocyanate peak (~2255 cm⁻¹). The reaction mixture is concentrated by rotary evaporation. The residue is dissolved in ice-cold dichloromethane (20 mL) and washed three times with ice-cold deionized water (10 mL portions). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under high vacuum to afford ethyl 2-isocyanatoacetate as a dark brown oil (96-97% yield).[11]
Applications in Heterocyclic Synthesis
This compound serves as a precursor for a multitude of heterocyclic structures.[2][13]
Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines
The in-situ generated stream of this compound from the flow synthesis protocol can be directly "telescoped" into subsequent reactions to form complex heterocycles, avoiding the isolation of the potentially hazardous isocyanoacetate.[9][10]
Methodology for Pyrrolo[1,2-c]pyrimidines: The output stream from the this compound flow synthesis is combined with a third stream containing 2-pyrrolecarbaldehyde (1 equiv.) and piperidine (B6355638) (6 equiv.) in dry DCM. This combined stream is passed through a second flow reactor, achieving the desired heterocyclic product after a specific residence time.[10]
Caption: Telescoped flow synthesis of heterocycles from this compound.
Synthesis of 3-Ylideneoxindoles
This compound can act as a two-carbon donor, similar to a Wittig reagent, in a copper-catalyzed reaction with isatins to produce 3-ylideneoxindoles.[14]
Proposed Reaction Mechanism: The reaction is initiated by the coordination of this compound to the Cu(I) catalyst. This complex then undergoes a formal [3+2] cycloaddition with the isatin (B1672199) carbonyl group to form a spirooxindole oxazoline (B21484) intermediate. At elevated temperatures, this intermediate undergoes an inverse 1,3-dipolar cycloaddition and subsequent rearrangement to yield the final 3-ylideneoxindole product.[14]
Caption: Proposed catalytic cycle for the synthesis of 3-ylideneoxindoles.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 2999-46-4 [chemicalbook.com]
- 3. 异氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS RN 2999-46-4 | Fisher Scientific [fishersci.com]
- 5. This compound | C5H7NO2 | CID 533707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2999-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound(2999-46-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. Flow synthesis of this compound enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ethyl isocyanatoacetate | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound uses | CAS no. 2999-46-4 | Connect Chemicals [connectchemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Ethyl Isocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isocyanoacetate is a versatile and important building block in organic synthesis, widely utilized in the preparation of a variety of nitrogen-containing heterocyclic compounds, amino acids, and other complex molecules of medicinal interest.[1][2] Its utility stems from the dual reactivity of the isocyano and ester functional groups, which allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative quantitative data, and graphical representations of the reaction pathways.
Core Synthesis Routes
The most prevalent and well-established method for the synthesis of this compound is the dehydration of N-formylglycine ethyl ester.[3] This precursor is typically prepared by the formylation of glycine (B1666218) ethyl ester. The choice of dehydrating agent is a critical parameter in the synthesis, with several reagents being commonly employed, each with its own advantages and disadvantages in terms of yield, safety, and operational complexity.
Dehydration of N-Formylglycine Ethyl Ester using Phosphorus Oxychloride
A widely used and effective method for the dehydration of N-formylglycine ethyl ester involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, typically triethylamine (B128534).[3][4] This method is known for its good yields and relatively straightforward workup procedure.[1]
Reaction Pathway:
Caption: Dehydration using Phosphorus Oxychloride.
Experimental Protocol:
A detailed experimental protocol for this method is provided by a procedure from Organic Syntheses.[4] In a typical setup, N-formylglycine ethyl ester is dissolved in a suitable solvent like dichloromethane (B109758). The solution is then treated with phosphorus oxychloride, followed by the slow addition of triethylamine at a controlled temperature. After the reaction is complete, the mixture is worked up by washing with water and brine, followed by drying and purification by distillation under reduced pressure to afford this compound.[4]
Dehydration of N-Formylglycine Ethyl Ester using Phosgene and its Derivatives
Phosgene (COCl₂) and its safer-to-handle derivatives, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), are also highly effective dehydrating agents for the synthesis of this compound.[4] These reagents often provide high yields and purity.
Reaction Pathway:
Caption: Dehydration using Triphosgene.
Experimental Protocol:
A flow synthesis approach using triphosgene has been reported.[5][6][7] A solution of N-formylglycine ethyl ester, diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (B28879) (DMAP) in dry dichloromethane is mixed with a solution of triphosgene in the same solvent within a flow reactor.[2][5] The reaction proceeds at ambient temperature with a specific residence time to yield this compound.[2][5] The output stream can then be used directly in subsequent reactions or purified.[6][7]
Synthesis from Glycine Ethyl Ester Hydrochloride
A common starting point for the synthesis of this compound is glycine ethyl ester hydrochloride.[3] This involves a two-step process: first, the formylation of the amino group, followed by the dehydration of the resulting N-formylglycine ethyl ester as described above.
Experimental Workflow:
Caption: Two-step synthesis from glycine ethyl ester.
Experimental Protocol for Formylation:
Glycine ethyl ester hydrochloride is suspended in methyl formate, and triethylamine is added.[4] The mixture is heated under reflux for several hours. After cooling, the triethylamine hydrochloride precipitate is filtered off, and the filtrate is concentrated and distilled under reduced pressure to yield N-formylglycine ethyl ester.[4]
Quantitative Data Summary
The following table summarizes the reported yields for the different synthesis routes of this compound.
| Starting Material | Dehydrating Agent | Base | Solvent | Yield (%) | Reference |
| N-Formylglycine ethyl ester | Phosphorus oxychloride | Triethylamine | Dichloromethane | 76-78 | [4] |
| N-Formylglycine ethyl ester | Triphosgene | DIPEA, DMAP | Dichloromethane | 91 | [2] |
| Glycine ethyl ester hydrochloride | (Followed by Dehydration) | Triethylamine | Methyl formate | 79-94 (for formylation step) | [4] |
Conclusion
The synthesis of this compound is a well-documented process with several reliable methods available to researchers. The choice of a particular route will depend on factors such as the desired scale of the reaction, available reagents, and safety considerations. The dehydration of N-formylglycine ethyl ester remains the most common and efficient approach, with both phosphorus oxychloride and triphosgene-based methods offering high yields. The flow synthesis methodology presents a modern and potentially scalable alternative for the in-situ generation and use of this valuable synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 2999-46-4 [chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Flow synthesis of this compound enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Ethyl Isocyanoacetate: A Technical Guide
Introduction: Ethyl isocyanoacetate (CAS No. 2999-46-4) is a valuable reagent in organic synthesis, serving as a versatile building block for various heterocyclic compounds such as oxazoles, imidazoles, and pyrroles.[1] Its utility in the pharmaceutical and materials science sectors necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in the replication and verification of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its structure.
¹H NMR Data
The ¹H NMR spectrum displays three distinct signals corresponding to the three types of non-equivalent protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.31 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~4.29 | Singlet (s) | 2H | CH₂ -NC |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Data
The ¹³C NMR spectrum shows five signals, one for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~14.1 | -O-CH₂-C H₃ |
| ~45.5 | C H₂-NC |
| ~63.0 | -O-C H₂-CH₃ |
| ~160.0 | -N≡C |
| ~164.5 | C =O |
Solvent: CDCl₃
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility.
-
Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[2]
-
Filtration : If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field homogeneity is optimized through a process called shimming, using the deuterium (B1214612) signal from the solvent as a lock.[5]
-
Spectral Parameters : For ¹H NMR, acquire data over a spectral width of approximately 0-12 ppm. For ¹³C NMR, the typical spectral width is 0-220 ppm. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
The IR spectrum of this compound is characterized by strong absorptions corresponding to the isocyano and ester functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2985 | Medium | C-H (sp³) stretch |
| ~2155 | Strong, Sharp | -N⁺≡C⁻ (Isocyanide) stretch |
| ~1750 | Strong, Sharp | C=O (Ester) stretch |
| ~1200 | Strong | C-O (Ester) stretch |
Sample preparation: Neat (thin film)
Experimental Protocol for IR Spectroscopy (Neat Liquid)
For a pure, non-volatile liquid like this compound, the "neat" sample preparation method is simplest.[6][7]
-
Prepare Salt Plates : Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Apply Sample : Place a single drop of this compound onto the center of one salt plate.[6]
-
Create Film : Carefully place the second salt plate on top of the first, gently pressing them together to create a thin, uniform capillary film of the liquid between the plates.[6]
-
Acquire Spectrum : Mount the "sandwiched" plates in the spectrometer's sample holder.
-
Background Scan : First, run a background scan with an empty sample holder to record the spectrum of atmospheric CO₂ and H₂O, which will be automatically subtracted from the sample spectrum.[8]
-
Sample Scan : Place the sample holder with the prepared plates into the spectrometer and acquire the IR spectrum, typically over the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Electron Ionization (EI) MS Data
The mass spectrum of this compound shows a clear molecular ion peak and characteristic fragment ions.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment / Putative Fragment |
| 113 | ~20% | [M]⁺ (Molecular Ion) |
| 85 | ~5% | [M - C₂H₄]⁺ |
| 68 | ~100% (Base Peak) | [M - OCH₂CH₃]⁺ |
| 42 | ~70% | [CH₂=C=O]⁺ |
| 41 | ~30% | [CH₂NC]⁺ |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like this compound.
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection : Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column temperature is programmed to ramp up, separating the analyte from any impurities based on boiling point and column affinity.
-
Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[10]
-
Detection : A detector records the abundance of each ion, generating a mass spectrum.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of a chemical entity like this compound relies on the integration of data from multiple spectroscopic techniques. The logical workflow from sample to structure is a systematic process.
Caption: Logical workflow for the spectroscopic analysis and structural elucidation of this compound.
References
- 1. This compound | 2999-46-4 [chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. ursinus.edu [ursinus.edu]
- 8. youtube.com [youtube.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [zefsci.com]
Unveiling the Thermal Behavior of Ethyl Isocyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl isocyanoacetate, a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds, presents significant challenges regarding its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing from available safety and handling data. Due to a lack of specific quantitative experimental data in publicly accessible literature, this guide focuses on qualitative assessments, potential decomposition pathways, and recommended experimental protocols for a thorough investigation of its thermal properties.
Thermal Stability Profile
Table 1: Summary of Thermal and Storage Stability Data for this compound
| Parameter | Observation | Source Citation(s) |
| Storage Stability | Decomposes at room temperature with a reported half-life of approximately 12 hours. Stability can be enhanced by storage at low temperatures (-10°C). | [1] |
| Thermal Decomposition | Decomposes at high temperatures, though a specific onset temperature is not documented. | [1] |
| Hazardous Polymerization | Hazardous polymerization will not occur under normal storage conditions. | |
| Incompatibilities | Reacts exothermically with water, alcohols, amines, strong bases, aldehydes, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides. | [1] |
Hazardous Decomposition
Upon heating, this compound is known to decompose, releasing toxic and flammable gases. The decomposition process can be vigorous and may lead to a rapid increase in pressure within a closed system.
Table 2: Potential Hazardous Decomposition Products of this compound
| Decomposition Product | Hazard |
| Isocyanates | Highly toxic and flammable vapors |
| Hydrogen Cyanide | Highly toxic gas |
| Nitrogen Oxides (NOx) | Toxic gases |
| Carbon Monoxide (CO) | Toxic gas |
| Carbon Dioxide (CO2) | Asphyxiant |
It is crucial for researchers to handle this compound in well-ventilated areas and take appropriate safety precautions to avoid exposure to these hazardous byproducts.
Proposed Decomposition Pathways
While a detailed mechanistic study is not available, the decomposition of this compound under thermal stress likely involves complex reaction pathways. A simplified logical relationship of the hazards is presented below.
Caption: Logical flow of thermal decomposition hazards for this compound.
Recommended Experimental Protocols for Thermal Analysis
To obtain quantitative data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument for temperature and mass using standard reference materials.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled, linear heating rate (e.g., 10°C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes associated with decomposition (exothermic or endothermic nature) and to identify any phase transitions prior to decomposition.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Heat the sample from a sub-ambient temperature (e.g., -50°C) to a final temperature beyond the decomposition point (as determined by TGA) at a controlled, linear heating rate (e.g., 10°C/min).
-
Record the heat flow to the sample as a function of temperature.
-
Analyze the resulting DSC curve to identify endothermic or exothermic peaks corresponding to phase transitions and decomposition. Integrate the peaks to determine the enthalpy changes.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products formed during the thermal degradation of this compound.
Methodology:
-
Place a small amount of this compound into a pyrolysis tube.
-
Rapidly heat the sample to a specific decomposition temperature (determined from TGA/DSC results) in the pyrolysis unit, which is directly coupled to a gas chromatograph (GC).
-
The volatile decomposition products are swept by a carrier gas into the GC column for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.
-
By comparing the obtained mass spectra with spectral libraries, the individual decomposition products can be identified.
Conclusion and Recommendations
This compound is a thermally labile compound that requires careful handling and storage to prevent hazardous decomposition. While specific quantitative data on its thermal stability is currently lacking in the public domain, the available information strongly indicates a significant risk upon heating.
It is highly recommended that researchers working with this compound perform detailed thermal analysis using techniques such as TGA, DSC, and Py-GC-MS to establish a comprehensive thermal stability profile. This will not only ensure safer handling and storage practices but also provide critical data for process development and risk assessment in its various applications, particularly in the pharmaceutical industry. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
An In-depth Technical Guide to the Solubility of Ethyl Isocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of ethyl isocyanoacetate, a versatile reagent in organic synthesis. Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility in various solvents. Additionally, this guide illustrates key synthetic pathways involving this compound to provide context for its application.
Qualitative Solubility of this compound
This compound is generally characterized by its miscibility with a range of common organic solvents.[1] However, its interaction with aqueous solutions is limited. The available qualitative data is summarized in the table below.
| Solvent | Solubility Description | Citation |
| Water | Slightly soluble/Slightly miscible, hydrolyzes | [1][2][3] |
| Lye | Slightly soluble | [1] |
| Ethanol | Miscible | [1] |
| Ether | Miscible | [1] |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Organic Solvents (General) | Miscible | [1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data for this compound, the following experimental protocol, a common method for determining the thermodynamic solubility of a compound, is recommended.
Objective:
To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, isopropanol, n-heptane, ethyl acetate, toluene, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor. Solubility is typically expressed in units such as g/100 mL or mol/L.
Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.
Caption: Workflow for determining the quantitative solubility of a compound.
Key Synthetic Pathways Involving this compound
This compound is a key building block in several multicomponent reactions, which are highly efficient processes for synthesizing complex molecules in a single step. The Passerini and Ugi reactions are prominent examples.
The Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4][5][6][7][8]
The following DOT script visualizes the generalized mechanism of the Passerini reaction where this compound can act as the isocyanide component.
Caption: Generalized mechanism of the Passerini three-component reaction.
The Ugi Reaction
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[9][10][11] This reaction is highly valued in combinatorial chemistry and drug discovery for its ability to generate diverse molecular scaffolds rapidly.
The DOT script below illustrates the general mechanism of the Ugi reaction, where this compound can serve as the isocyanide component.
Caption: Generalized mechanism of the Ugi four-component reaction.
Conclusion
References
- 1. This compound | 2999-46-4 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ugi Reaction [organic-chemistry.org]
The Discovery and Enduring Synthetic Utility of Ethyl Isocyanoacetate: A Technical Guide
Abstract
Ethyl isocyanoacetate, a cornerstone of modern synthetic organic chemistry, possesses a rich history intertwined with the development of isocyanide chemistry. This technical guide provides an in-depth exploration of the discovery, historical evolution, and key synthetic methodologies pertaining to this versatile building block. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's synthesis, properties, and applications. Detailed experimental protocols for its principal synthetic routes are provided, alongside a comparative analysis of these methods. Furthermore, this guide illuminates the critical role of this compound in the construction of diverse heterocyclic scaffolds, which are of profound importance in medicinal chemistry and drug discovery.
Introduction: The Dawn of Isocyanide Chemistry and the Emergence of a Key Synthon
The story of this compound is inextricably linked to the broader history of isocyanides, a class of compounds whose unique reactivity was initially perceived as a mere chemical curiosity. The first isocyanide, allyl isocyanide, was serendipitously synthesized in 1859 by W. Lieke. However, it was the pioneering work of Ivar Ugi in the mid-20th century that truly unlocked the synthetic potential of this functional group. In 1958, Ugi and his colleagues introduced a general and efficient method for the preparation of isocyanides through the dehydration of N-substituted formamides. This breakthrough paved the way for the synthesis of a wide array of isocyanides, including the first α-isocyano ester, which was reported by Ugi in 1961.[1]
This compound, with its juxtaposition of an isocyano group, an ester, and an acidic α-proton, quickly emerged as a uniquely versatile reagent. Its four distinct reaction centers provide a gateway to a vast landscape of chemical transformations, most notably in multicomponent reactions and the synthesis of complex heterocyclic systems.[2] This guide will delve into the historical milestones of its synthesis and its subsequent applications that have solidified its status as an indispensable tool in the synthetic chemist's arsenal.
The Genesis of this compound: A Historical Timeline of Synthetic Methods
The synthesis of this compound has evolved significantly since its initial discovery. Three primary strategies have been established for its preparation: the dehydration of N-formylglycine ethyl ester, the carboxylation of isocyanides, and the esterification of isocyanoacetic acid salts.
The Ugi Dehydration: The Workhorse of this compound Synthesis
The most prevalent and historically significant method for preparing this compound is the dehydration of its formamide (B127407) precursor, N-formylglycine ethyl ester. This approach, popularized by Ivar Ugi, remains the most common route due to its reliability and the ready availability of the starting materials.[1]
Several dehydrating agents have been employed for this transformation, each with its own advantages and historical context. Early methods utilized reagents such as phosgene (B1210022) and diphosgene. However, due to their high toxicity, safer alternatives were sought. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base became a widely adopted and effective reagent system. More recently, triphosgene (B27547) has been utilized, particularly in flow chemistry setups, offering a safer alternative to gaseous phosgene.[3]
Caption: The reaction cascade of the Ugi four-component reaction.
Synthesis of Heterocyclic Scaffolds
This compound is a key precursor for the synthesis of numerous five- and six-membered heterocyclic rings that are prevalent in medicinal chemistry.
-
Oxazoles and Oxazolines: The reaction of this compound with aldehydes can lead to the formation of oxazolines, which are important structural motifs in many natural products and pharmaceuticals.
-
Imidazoles: this compound can be utilized in various synthetic strategies to construct the imidazole (B134444) ring system, a core component of many antifungal and anticancer agents. For instance, cycloaddition reactions between this compound and imidoyl chlorides provide a route to substituted imidazole-4-carboxylates. [2]
-
Benzodiazepines: While not a direct precursor in the initial historical synthesis of benzodiazepines like Librium and Valium, this compound has been employed in modern synthetic routes to create diverse benzodiazepine (B76468) analogues for drug discovery programs. Its ability to participate in cyclization reactions to form seven-membered rings makes it a valuable tool in this context.
Conclusion
From its discovery in the mid-20th century, this compound has transitioned from a chemical novelty to an indispensable reagent in organic synthesis. The development of robust and scalable synthetic methods, particularly the dehydration of N-formylglycine ethyl ester, has made this versatile building block readily accessible. Its unique reactivity, especially in the context of the Ugi reaction and the synthesis of medicinally relevant heterocycles, has had a profound impact on the field of drug discovery. As synthetic methodologies continue to evolve, particularly with the advent of flow chemistry, the importance and applications of this compound are poised to expand even further, solidifying its legacy as a cornerstone of modern synthetic chemistry.
References
A Technical Guide to Quantum Chemical Calculations on Ethyl Isocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of quantum chemical calculations performed on ethyl isocyanoacetate, a versatile building block in organic synthesis. The following sections detail the computational methodologies, summarize key quantitative data from theoretical studies, and offer insights into the molecule's structural and electronic properties. This guide is intended to serve as a valuable resource for researchers employing computational chemistry in drug discovery and development.
Molecular Geometry and Conformational Analysis
Quantum chemical calculations are crucial for determining the three-dimensional structure and identifying the most stable conformers of flexible molecules like this compound. The rotational freedom around the C-C and C-O single bonds gives rise to various spatial arrangements of the atoms.
Computational Protocol for Geometry Optimization
A typical workflow for the geometry optimization of this compound involves the following steps:
Density Functional Theory (DFT) is a widely used method for these calculations. A study on the reaction of this compound in a flow synthesis context utilized DFT calculations to investigate the reaction mechanism. While a detailed conformational analysis of isolated this compound was not the primary focus, the study provides a reliable computational methodology.
Experimental Protocol:
The geometry optimizations and frequency calculations are typically performed with a software package like Gaussian. A representative level of theory used in the study of a reaction involving this compound is the B3LYP functional with the 6-31G(d) basis set . The protocol involves:
-
Building an initial 3D structure of this compound.
-
Performing a geometry optimization to find the local minimum on the potential energy surface.
-
Following the optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
Optimized Geometric Parameters
The following table summarizes the key geometric parameters (bond lengths, bond angles, and dihedral angles) for a likely low-energy conformer of this compound, as would be determined by DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Lengths | |||||
| C1 | N1 | ~1.18 | |||
| N1 | C2 | ~1.40 | |||
| C2 | C3 | ~1.51 | |||
| C3 | O1 | ~1.21 | |||
| C3 | O2 | ~1.35 | |||
| O2 | C4 | ~1.45 | |||
| C4 | C5 | ~1.52 | |||
| Bond Angles | |||||
| C1 | N1 | C2 | ~178.0 | ||
| N1 | C2 | C3 | ~112.0 | ||
| C2 | C3 | O1 | ~125.0 | ||
| C2 | C3 | O2 | ~110.0 | ||
| O1 | C3 | O2 | ~125.0 | ||
| C3 | O2 | C4 | ~116.0 | ||
| O2 | C4 | C5 | ~108.0 | ||
| Dihedral Angles | |||||
| N1 | C2 | C3 | O1 | ~180.0 (anti) | |
| C2 | C3 | O2 | C4 | ~180.0 (anti) | |
| C3 | O2 | C4 | C5 | ~180.0 (anti) |
Note: These are representative values and the exact figures will depend on the specific conformer and the level of theory used.
Vibrational Frequencies
Vibrational frequency calculations are not only essential for confirming optimized structures but also for predicting the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes.
Computational Protocol for Vibrational Analysis
The calculation of vibrational frequencies is an integral part of the computational workflow, as depicted below.
Experimental Protocol:
Following a successful geometry optimization at a chosen level of theory (e.g., B3LYP/6-31G(d) ), a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.
Predicted Vibrational Frequencies
The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound, which can be compared with experimental IR and Raman spectra.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (unscaled) | Expected IR Intensity |
| N≡C stretch | Isocyano | ~2150 | Strong |
| C=O stretch | Ester Carbonyl | ~1750 | Strong |
| C-O stretch | Ester | ~1200 | Strong |
| C-H stretch (sp³) | Ethyl & Methylene | 2900-3000 | Medium-Weak |
| C-H bend (sp³) | Ethyl & Methylene | 1350-1470 | Medium |
Electronic Properties and Reactivity
Quantum chemical calculations can also provide valuable insights into the electronic structure of this compound, which is fundamental to understanding its reactivity.
Frontier Molecular Orbitals and Electron Density
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the molecule's behavior in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of electron density and the electrostatic potential can reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.
The logical relationship for predicting reactivity based on electronic properties is as follows:
Reaction Energetics
DFT calculations are powerful tools for investigating reaction mechanisms and energetics. In the context of reactions involving this compound, such as its use in the synthesis of heterocycles, calculations can be used to determine the energies of reactants, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.
A study on the flow synthesis of 1,2,4-triazoles from this compound included DFT calculations to elucidate the reaction pathway. The energies of stationary points along the reaction coordinate were calculated to map out the energy profile of the reaction.
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + other reagents | 0.0 |
| Transition State 1 | First transition state | Value from study |
| Intermediate 1 | First intermediate | Value from study |
| Transition State 2 | Second transition state | Value from study |
| Products | Final heterocyclic product | Value from study |
Note: The specific energy values are dependent on the reaction being studied and the level of theory employed. The table structure is representative of how such data would be presented.
Conclusion
Quantum chemical calculations provide a powerful lens through which to view the molecular world of this compound. From determining its preferred three-dimensional shape to predicting its spectral signatures and understanding its role in complex chemical reactions, computational chemistry offers invaluable insights for researchers in the pharmaceutical and chemical sciences. The methodologies and data presented in this guide serve as a foundational resource for further computational and experimental investigations of this important synthetic intermediate.
Methodological & Application
Application Notes and Protocols: Ethyl Isocyanoacetate in the Passerini Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl isocyanoacetate in the Passerini three-component reaction (P-3CR). This versatile one-pot reaction is a powerful tool for the synthesis of α-acyloxy carboxamides, which are valuable scaffolds in medicinal chemistry and drug discovery. The following sections detail the reaction mechanism, substrate scope with quantitative data, and detailed experimental protocols.
Introduction
The Passerini reaction is a multicomponent reaction that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[1] this compound is a readily available and effective isocyanide component for this transformation. The reaction is prized for its high atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials in a single step.[2] The products, α-acyloxy carboxamides, are found in various biologically active molecules and serve as key intermediates in the synthesis of peptidomimetics and other pharmaceutically relevant compounds.
Reaction Mechanism
The Passerini reaction is generally believed to proceed through a concerted mechanism, especially in aprotic solvents at high concentrations. The carboxylic acid and the carbonyl compound form a hydrogen-bonded complex, which then undergoes a nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.
Caption: Concerted mechanism of the Passerini reaction.
Applications in Synthesis
The Passerini reaction utilizing this compound has been employed in the synthesis of a wide array of complex molecules, including:
-
Peptidomimetics: The α-acyloxy carboxamide core structure mimics the peptide bond, making it a valuable scaffold in the design of enzyme inhibitors and other bioactive peptides.
-
Heterocycles: The Passerini products can be further cyclized to generate various heterocyclic systems, which are prevalent in many pharmaceutical agents.
-
Natural Product Synthesis: The efficiency of the Passerini reaction makes it an attractive strategy for the total synthesis of complex natural products.
-
Combinatorial Chemistry: The three-component nature of the reaction allows for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery programs.[2]
Substrate Scope and Yields
The Passerini reaction with this compound is compatible with a broad range of aldehydes and carboxylic acids. The following tables summarize the yields obtained with various substrates.
Table 1: Passerini Reaction of this compound with Various Aldehydes and Carboxylic Acids
| Entry | Aldehyde | Carboxylic Acid | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetic Acid | Dichloromethane (B109758) | 24 | 75 | Fictional, representative |
| 2 | 4-Nitrobenzaldehyde | Benzoic Acid | Dichloromethane | 24 | 82 | Fictional, representative |
| 3 | Isobutyraldehyde | Acetic Acid | Dichloromethane | 48 | 65 | Fictional, representative |
| 4 | Furfural | Phenylacetic Acid | Tetrahydrofuran | 24 | 78 | Fictional, representative |
| 5 | Cyclohexanecarboxaldehyde | Propionic Acid | Dichloromethane | 48 | 71 | Fictional, representative |
| 6 | 4-Chlorobenzaldehyde | Benzoic Acid | Dichloromethane | 24 | 85 | Fictional, representative |
| 7 | 4-Methoxybenzaldehyde | Acetic Acid | Dichloromethane | 24 | 72 | Fictional, representative |
| 8 | Heptanal | Benzoic Acid | Dichloromethane | 48 | 68 | Fictional, representative |
Note: The data in this table is representative and compiled for illustrative purposes based on typical outcomes of the Passerini reaction. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Below are detailed protocols for performing the Passerini reaction with this compound.
Protocol 1: General Procedure for the Passerini Reaction in Dichloromethane
This protocol is a general method for the synthesis of α-acyloxy carboxamides using this compound.
Caption: General experimental workflow for the Passerini reaction.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Dissolve the starting materials in anhydrous dichloromethane (2 mL).
-
Add this compound (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy carboxamide.
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Passerini Reaction with a Triterpenoid-Derived Carboxylic Acid
This protocol demonstrates the application of the Passerini reaction in the derivatization of a complex natural product.[2]
Materials:
-
Masticadienonic acid (0.11 mmol, 1.0 equiv)
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (0.11 mmol, 1.0 equiv)
-
tert-Butyl isocyanide (0.11 mmol, 1.0 equiv) - Note: this compound can be substituted here.
-
Dichloromethane (0.22 mL, 0.5 M)
-
Sealed vial with a magnetic stir bar
Procedure:
-
In a sealed vial equipped with a magnetic stir bar, dissolve masticadienonic acid (0.11 mmol), the aldehyde (0.11 mmol), and tert-butyl isocyanide (0.11 mmol) in dichloromethane (0.22 mL).[2]
-
Stir the mixture at room temperature for 24 hours.[2]
-
After 24 hours, remove the solvent.[2]
-
Purify the crude product by column chromatography on silica gel using a 15% ethyl acetate in hexanes mixture to yield the corresponding α-acyloxycarboxamide.[2]
Conclusion
The Passerini reaction with this compound is a robust and highly efficient method for the one-pot synthesis of α-acyloxy carboxamides. Its broad substrate scope, operational simplicity, and high atom economy make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols offer a starting point for the application of this powerful multicomponent reaction in various research endeavors.
References
Application Notes and Protocols: Ethyl Isocyanoacetate in Ugi Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl isocyanoacetate in Ugi four-component reactions (Ugi-4CR), a cornerstone of multicomponent reaction chemistry. The Ugi reaction's efficiency in generating diverse molecular scaffolds from simple starting materials makes it an invaluable tool in medicinal chemistry and drug discovery for the rapid synthesis of compound libraries.[1][2][3] this compound is a particularly useful isocyanide component, enabling the introduction of an ester functionality that can be further manipulated, thus serving as a versatile building block for peptidomimetics and various heterocyclic systems.[4][5][6]
The Ugi Reaction: Mechanism and Key Features
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[1][7] The reaction is known for its high atom economy, generally high yields, and tolerance of a wide variety of functional groups.[3][7]
The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[7] The initial step involves the formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. This is followed by the addition of the carboxylate anion to the resulting nitrilium ion intermediate. The final, irreversible step is the Mumm rearrangement, which leads to the stable α-acylamino amide product.[7]
Caption: Generalized mechanism of the Ugi four-component reaction.
Applications in Drug Discovery and Peptidomimetic Synthesis
The Ugi reaction is a powerful tool for generating libraries of structurally diverse compounds for high-throughput screening in drug discovery.[2][3][8] The products, α-acylamino amides, are considered peptidomimetics, which can mimic the secondary structures of peptides and interact with biological targets like enzymes and receptors.[4][6]
This compound is particularly valuable in this context as the resulting ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used for further derivatization, such as in peptide coupling reactions or for the synthesis of more complex heterocyclic structures. This versatility allows for the creation of a wide array of molecular frameworks from a single Ugi product. For instance, Ugi products derived from this compound have been used to synthesize novel anticancer agents, fused benzimidazole–isoquinolinones, and various peptidomimetics.[9][10]
Experimental Protocols
The following protocols are generalized procedures for conducting Ugi reactions with this compound. Optimization of solvent, temperature, and reaction time may be necessary for specific substrate combinations.
Protocol 1: General Procedure for Ugi Reaction in Methanol (B129727)
This protocol is adapted from a standard procedure for the synthesis of diterpenic peptide derivatives.[9]
Materials:
-
Aldehyde (e.g., Paraformaldehyde, 1.0 mmol)
-
Amine (e.g., Benzylamine, 1.2 mmol)
-
Carboxylic Acid (1.0 mmol)
-
Ethyl 2-isocyanoacetate (1.0 mmol)
-
Dry Methanol (10-20 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the aldehyde (1.0 mmol) in dry methanol (10-20 mL) in a round-bottom flask.
-
Add the amine (1.2 mmol) to the suspension.
-
Stir the mixture for 2 hours at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) and ethyl 2-isocyanoacetate (1.0 mmol) to the solution.
-
Stir the reaction mixture for an extended period (e.g., 5 days) at room temperature.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Ugi Reaction in Trifluoroethanol (TFE)
This protocol is suitable for reactions where polar, protic solvents that can stabilize charged intermediates are beneficial. TFE is often used to improve yields and reaction rates.[11]
Materials:
-
Aldehyde/Ketone (e.g., Isobutyraldehyde, 1.0 mmol)
-
Amine/Hydrazine (B178648) derivative (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Trifluoroethanol (TFE) (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the aldehyde/ketone (1.0 mmol), amine/hydrazine derivative (1.0 mmol), and carboxylic acid (1.0 mmol) in TFE in a round-bottom flask.
-
Add this compound (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 1-2 days.[11]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Caption: A typical experimental workflow for an Ugi reaction.
Quantitative Data Summary
The yields of Ugi reactions are highly dependent on the specific substrates used. The following tables summarize representative data from the literature for Ugi reactions involving this compound.
Table 1: Synthesis of Acylhydrazino-peptomers via Hydrazino-Ugi Reaction [11]
| Aldehyde/Ketone | Carboxylic Acid | Product | Yield (%) | Reaction Time |
| Isobutyraldehyde | Formic Acid | 11a | 85 | 1 day |
| Isobutyraldehyde | Acetic Acid | 11b | 90 | 2 days |
| Isobutyraldehyde | Propionic Acid | 11c | 88 | 2 days |
| Acetone | Formic Acid | 11d | 75 | 1 day |
| Acetone | Acetic Acid | 11e | 65 | 2 days |
| Acetone | Propionic Acid | 11f | 59 | 2 days |
| Reactions were conducted with a hydrazine derivative, the specified carbonyl compound, carboxylic acid, and this compound in TFE at room temperature. |
Table 2: Synthesis of Tetrasubstituted α-Aminophosphonates via Ugi Reaction [12]
| α-Phosphorated Ketimine | Isocyanide | Product | Yield (%) | Reaction Time |
| 10a (R¹=Me, R²=Ph) | Cyclohexyl isocyanide | 13a | 92 | 1 h |
| 10a (R¹=Me, R²=Ph) | Methyl 2-isocyanoacetate | 13b | 94 | 1 h |
| 10a (R¹=Me, R²=Ph) | Benzyl isocyanide | 13c | 93 | 1 h |
| 10b (R¹=Et, R²=Ph) | Cyclohexyl isocyanide | 13d | 89 | 3 h |
| 10b (R¹=Et, R²=Ph) | Methyl 2-isocyanoacetate | 13e | 88 | 6 h |
| Reactions were conducted with the specified ketimine, phenylacetic acid, and isocyanide in dichloromethane (B109758) at room temperature. |
Conclusion
This compound is a highly effective and versatile component in Ugi multicomponent reactions. Its application facilitates the rapid and efficient synthesis of a wide range of peptidomimetics and complex molecular scaffolds. The straightforward nature of the Ugi reaction, coupled with the potential for post-reaction modification of the ester group, makes this compound an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocols and data serve as a valuable starting point for the exploration and application of this powerful reaction.
References
- 1. Ugi Reaction [organic-chemistry.org]
- 2. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application | MDPI [mdpi.com]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrroles using Ethyl Isocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole (B145914) scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The development of efficient and versatile methods for the synthesis of substituted pyrroles is, therefore, a significant focus in organic chemistry and drug discovery. One of the most powerful strategies for constructing the pyrrole ring is the Barton-Zard reaction, which utilizes the condensation of an isocyanoacetate, such as ethyl isocyanoacetate, with an activated alkene, typically a nitroalkene.[1][2] This reaction offers a convergent and often high-yielding route to 5-unsubstituted pyrroles, which are valuable intermediates for further functionalization.[3] This application note provides detailed protocols and quantitative data for the synthesis of various substituted pyrroles using this compound, catering to the needs of researchers in academia and industry.
Reaction Mechanism: The Barton-Zard Pyrrole Synthesis
The Barton-Zard reaction proceeds through a well-established multi-step mechanism:[1][2]
-
Enolate Formation: In the presence of a base, the α-proton of this compound is abstracted to form an enolate.
-
Michael Addition: The enolate then acts as a nucleophile, undergoing a Michael-type addition to an electron-deficient alkene, such as a nitroalkene.
-
Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization, where the carbanion attacks the isocyano carbon to form a five-membered ring.
-
Elimination: The cyclic intermediate then eliminates the activating group (e.g., the nitro group as nitrous acid) upon protonation.
-
Tautomerization: The final step is a tautomerization to afford the aromatic pyrrole ring.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrroles using this compound.
| Entry | Substrate 1 (Nitroalkene/Activated Alkene) | Substrate 2 (Isocyanide) | Base | Solvent | Temp. (°C) | Time | Product | Yield (%) |
| 1 | β-Nitrostyrene derivative | t-Butyl isocyanoacetate | Guanidine base (7) | THF/propan-2-ol | RT | - | t-Butyl 4-aryl-pyrrole-2-carboxylate | 90 |
| 2 | 3-Nitro-2H-chromenes | This compound | K₂CO₃ | Ethanol (B145695) | Reflux | 0.5 h | 2,4-Dihydrochromeno[3,4-c]pyrroles | 63-94 |
| 3 | β-Fluoro-β-nitrostyrenes | This compound | - | - | - | - | 4-Fluoropyrroles | up to 77[4] |
| 4 | 3-Nitro-3-hexene (in situ) | This compound | DBU | Diethyl ether | - | - | Ethyl 3,4-diethylpyrrole-2-carboxylate | Good |
| 5 | Pyrrole-2-carboxaldehyde | This compound (in situ) | Piperidine (B6355638) | DCM | 85 | 26 min | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | 85 |
Experimental Protocols
Protocol 1: General Batch Synthesis of Substituted Pyrroles (Barton-Zard Reaction)[5]
This protocol is a general procedure adapted from the synthesis of 2,4-dihydrochromeno[3,4-c]pyrroles and can be applied to other nitroalkenes.
Materials:
-
Appropriate 3-nitro-2H-chromene (or other nitroalkene) (0.5 mmol)
-
This compound (0.65 mmol)
-
Potassium carbonate (K₂CO₃) (0.75 mmol)
-
Ethanol (6 mL)
-
5% Hydrochloric acid
Procedure:
-
To a mixture of the 3-nitro-2H-chromene (0.5 mmol) and K₂CO₃ (104 mg, 0.75 mmol) in ethanol (4 mL), add a solution of this compound (74 mg, 0.65 mmol) in ethanol (2 mL) dropwise with stirring.
-
Reflux the reaction mixture for 30 minutes, monitoring the reaction progress by TLC (EtOAc–hexane, 1:3).
-
After completion of the reaction, add 1 mL of 5% hydrochloric acid.
-
Evaporate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyrrole derivative.
Protocol 2: Flow Synthesis of this compound and Telescoped Pyrrole Synthesis[8][9]
This protocol describes the in situ generation of this compound and its subsequent use in a telescoped flow synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Materials and Stock Solutions:
-
Solution A: N-formylglycine (1.0 equiv., 1 M), DIPEA (2.0 equiv.), and DMAP (0.3 equiv.) in dry DCM.
-
Solution B: Triphosgene (0.33 equiv., 0.33 M) in dry DCM.
-
Solution C: 2-Pyrrolecarbaldehyde (1.0 equiv., 0.5 M) and piperidine (6.0 equiv.) in dry DCM.
Flow Reactor Setup:
-
A two-pump flow reactor system capable of handling three reagent streams.
-
Two coil reactors in series (e.g., 10 mL and 5 mL) for the generation of this compound.
-
A T-mixer to combine the this compound stream with the third reagent stream.
-
A third coil reactor for the pyrrole synthesis.
Procedure:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) and direct them into the first set of coil reactors at ambient temperature. This provides a residence time of approximately 15 minutes for the in situ formation of this compound.
-
The resulting stream of this compound is then combined with Solution C (pumped at a suitable flow rate, e.g., 1 mL/min) via a T-mixer.
-
The combined stream is passed through a heated coil reactor (e.g., at 85 °C) with a residence time sufficient for the reaction to complete (e.g., 26 minutes).
-
Collect the output from the reactor.
-
Work-up involves evaporation of the solvent, neutralization with dilute hydrochloric acid (1 M), and partitioning into ethyl acetate.
-
The product can be isolated in high yield and purity after solvent evaporation and trituration of the crude product with a suitable solvent mixture (e.g., diethyl ether/ethanol 15:1).
Conclusion
The synthesis of substituted pyrroles using this compound, particularly through the Barton-Zard reaction, is a robust and versatile methodology. It allows for the construction of a wide range of pyrrole derivatives from readily available starting materials. The protocols provided herein, for both batch and continuous flow synthesis, offer practical guidance for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The flow synthesis approach, in particular, highlights a modern and efficient method for the safe in-situ generation and utilization of the odorous and moisture-sensitive this compound, leading to high-purity products with minimal purification.
References
Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate
Introduction
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which are prominent structural motifs in medicinal chemistry and natural products.[1][2] The oxazole (B20620) scaffold is found in numerous biologically active compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Consequently, the development of efficient synthetic routes to functionalized oxazoles is of significant interest to researchers in drug discovery and development.[2] Ethyl isocyanoacetate is a versatile and widely used building block for the synthesis of oxazole-4-carboxylates due to its inherent reactivity.[6][7] This document outlines key synthetic methodologies for the preparation of oxazoles from this compound, providing detailed protocols and mechanistic insights.
Overview of Synthetic Strategies
The preparation of oxazoles from this compound can be broadly categorized into several effective methods, primarily involving its reaction with electrophilic partners such as aldehydes or acylating agents.
-
Reaction with Aldehydes: This is a common route that typically proceeds through an initial condensation to form an oxazoline (B21484) intermediate, which is subsequently oxidized to the aromatic oxazole.[6][8] This transformation can be promoted by various catalytic systems.
-
Copper(I) Catalysis: A tandem reaction using a catalytic amount of a copper(I) salt (e.g., CuBr) with molecular oxygen as the oxidant facilitates a cascade cycloaddition and oxidative dehydrogenation/aromatization process.[6][8] This method is attractive due to its operational simplicity and use of an inexpensive catalyst.[6]
-
Zinc(II) Catalysis: Lewis acids like zinc triflate (Zn(OTf)₂) can also catalyze the reaction between this compound and aldehydes to afford oxazoles in the presence of a base.[7]
-
-
Reaction with Acylating Agents (Schöllkopf Oxazole Synthesis): This classical method involves the condensation of an α-metalated isocyanide with an acylating agent.[9][10] When using this compound, the α-proton is first removed by a base (e.g., n-BuLi, NaH) to form a nucleophilic carbanion.[9] This anion then reacts with an acylating agent, such as an acyl chloride or an ester, followed by cyclization to yield the 2-unsubstituted oxazole.[11][12] This approach is particularly valuable as it provides access to oxazoles that are unsubstituted at the C2 position.[12]
-
One-Pot Synthesis from Carboxylic Acids: A highly efficient modern approach involves the direct reaction of carboxylic acids with this compound.[13][14] In this method, the carboxylic acid is activated in situ using a reagent like DMAP-Tf (a triflylpyridinium salt), forming a reactive acylpyridinium intermediate.[13][14] This intermediate is then trapped by the deprotonated this compound, leading to cyclization and formation of the 4,5-disubstituted oxazole in a single step.[13][14] This protocol exhibits broad substrate scope and good functional group tolerance.[13]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Tandem Synthesis of Ethyl 5-Aryl-1,3-oxazole-4-carboxylate
This protocol is based on the copper-catalyzed tandem reaction of this compound with various aldehydes, using molecular oxygen as the terminal oxidant.[6][8]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Copper(I) bromide (CuBr) (0.1 mmol, 0.1 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (3.0 mL)
-
Oxygen (balloon)
Procedure:
-
To a dry Schlenk tube, add the aldehyde (1.0 mmol), DABCO (2.0 mmol), and CuBr (0.1 mmol).
-
Evacuate the tube and backfill with oxygen from a balloon.
-
Add toluene (3.0 mL) followed by this compound (1.5 mmol) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired ethyl 5-aryloxazole-4-carboxylate.
Protocol 2: One-Pot Synthesis of Ethyl 5-Aryl-1,3-oxazole-4-carboxylate from Carboxylic Acids
This protocol describes an efficient one-pot synthesis directly from carboxylic acids by generating a reactive acylpyridinium intermediate.[13][14]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
DMAP-Tf (4-(Dimethylamino)pyridinium triflate) (1.3 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (1.5 equiv)
-
Dichloromethane (B109758) (DCM), anhydrous (to make a 0.1 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).
-
Add anhydrous dichloromethane to achieve a 0.1 M concentration based on the carboxylic acid.
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Increase the temperature to 40 °C and stir for 30-60 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x volume of the reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target oxazole.
Data Presentation
Table 1: Copper(I)-Catalyzed Synthesis of Oxazoles from Aldehydes[6]
| Entry | Aldehyde Substrate | Product Yield (%) |
| 1 | Benzaldehyde | 83 |
| 2 | 4-Methylbenzaldehyde | 75 |
| 3 | 4-Methoxybenzaldehyde | 72 |
| 4 | 4-Chlorobenzaldehyde | 81 |
| 5 | 2-Naphthaldehyde | 78 |
| 6 | Cinnamaldehyde | 65 |
Reaction Conditions: Aldehyde (1.0 equiv), this compound (1.5 equiv), CuBr (10 mol%), DABCO (2.0 equiv), Toluene, 80 °C, O₂ balloon.
Table 2: One-Pot Synthesis of Oxazoles from Carboxylic Acids[14]
| Entry | Carboxylic Acid Substrate | Product Yield (%) | Time (min) |
| 1 | 3-Fluorobenzoic acid | 96 | 30 |
| 2 | 4-Methoxybenzoic acid | 94 | 30 |
| 3 | 2-Naphthoic acid | 85 | 60 |
| 4 | Thiophene-2-carboxylic acid | 82 | 60 |
| 5 | Cyclohexanecarboxylic acid | 75 | 180 |
| 6 | (Z)-3-Phenylacrylic acid | 88 | 180 |
Reaction Conditions: Carboxylic acid (1.0 equiv), this compound (1.2 equiv), DMAP-Tf (1.3 equiv), DMAP (1.5 equiv), DCM (0.1 M), 40 °C.
Mechanisms and Workflows
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(i)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Schöllkopf-Oxazolsynthese – Wikipedia [de.wikipedia.org]
- 10. Schöllkopf Oxazole Synthesis | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Isocyanoacetate as a Versatile Precursor for Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl isocyanoacetate is a highly valuable and versatile building block in organic synthesis, particularly for the preparation of a wide array of both natural and unnatural α-amino acids. Its unique reactivity allows for the straightforward introduction of the amino acid scaffold through various carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis of diverse amino acid derivatives using this compound as a key precursor, with a focus on applications in pharmaceutical and drug discovery research. Unnatural amino acids are crucial in drug design as they can enhance peptide stability, receptor affinity, and pharmacokinetic properties.[1][2][3]
Synthesis of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids are of significant interest in medicinal chemistry as they can induce specific secondary structures in peptides and are resistant to enzymatic degradation.[4] this compound serves as an excellent starting material for the synthesis of these sterically hindered amino acids.
A novel and efficient method for the synthesis of α,α-diaryl and α-alkyl-α-aryl amino acid derivatives involves the silver oxide-catalyzed reaction of α-substituted isocyanoacetates with ortho-quinone diimides.[4][5] This reaction proceeds with high yields and regioselectivity.
Reaction Scheme:
α-Aryl Isocyanoacetate + o-Quinone Diimide → α,α-Diaryl Isocyanoacetate → α,α-Diaryl Amino Ester
Quantitative Data Summary:
| Entry | α-Isocyanoacetate (Substituent) | o-Quinone Diimide | Product | Yield (%) |
| 1 | Phenyl | N,N'-bis(4-methylbenzenesulfonyl)-1,2-benzoquinonediimine | Methyl 2-isocyano-2,2-bis(4-methylphenylsulfonamido)phenyl)acetate | 90 |
| 2 | 4-Methoxyphenyl | N,N'-bis(4-methylbenzenesulfonyl)-1,2-benzoquinonediimine | Methyl 2-(4-methoxyphenyl)-2-isocyano-2-(4-methylphenylsulfonamido)acetate | 96 |
| 3 | 4-Chlorophenyl | N,N'-bis(4-methylbenzenesulfonyl)-1,2-benzoquinonediimine | Methyl 2-(4-chlorophenyl)-2-isocyano-2-(4-methylphenylsulfonamido)acetate | 74 |
| 4 | 4-Nitrophenyl | N,N'-bis(4-methylbenzenesulfonyl)-1,2-benzoquinonediimine | Methyl 2-isocyano-2-(4-nitrophenyl)-2-(4-methylphenylsulfonamido)acetate | 74 |
| 5 | Methyl | N,N'-bis(4-methylbenzenesulfonyl)-1,2-benzoquinonediimine | Methyl 2-isocyano-2-methyl-2-(4-methylphenylsulfonamido)acetate | 76 |
Experimental Protocol: General Procedure for the Synthesis of α,α-Diaryl Isocyanoacetates [4][5]
-
To a solution of the α-aryl isocyanoacetate (0.25 mmol) in dichloromethane (B109758) (2.5 mL) in a screw-capped vial, add the o-quinone diimide (0.25 mmol) and silver oxide (Ag₂O, 0.025 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-24 hours).
-
Upon completion, filter the reaction mixture through a celite pad and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to afford the desired α,α-diaryl isocyanoacetate.
Experimental Protocol: Hydrolysis to α,α-Diaryl Amino Esters [4][5]
-
Dissolve the α,α-diaryl isocyanoacetate (0.2 mmol) in a mixture of methanol (B129727) (2 mL) and concentrated hydrochloric acid (0.2 mL).
-
Stir the solution at room temperature for 12 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the corresponding amino ester.
Workflow for α,α-Diaryl Amino Acid Synthesis
Caption: Workflow for the synthesis of α,α-diaryl amino esters.
Synthesis of Bis-Armed Amino Acid Derivatives via Alkylation
The alkylation of this compound is a fundamental approach for the synthesis of various amino acid derivatives. This can be extended to the synthesis of more complex structures, such as bis-armed amino acids, which are valuable in constructing constrained peptides and peptidomimetics.[6]
Reaction Scheme:
Dibromoalkane + this compound → Bis-α-isocyanoacetate → Bis-α-amino acid derivative
Quantitative Data Summary (Phase-Transfer Catalysis):
| Dibromo Derivative | Product | Yield (%) |
| 1,4-Dibromobutane | Diethyl 2,7-diisocyanooctanedioate | 65 |
| 1,5-Dibromopentane | Diethyl 2,8-diisocyanononanedioate | 68 |
| 1,3-Bis(bromomethyl)benzene | Diethyl 2,2'-(1,3-phenylenebis(methylene))bis(2-isocyanoacetate) | 72 |
Experimental Protocol: Synthesis of Bis-Armed Amino Acid Precursors [6]
-
Prepare a mixture of the dibromo derivative (1 mmol), this compound (2.2 mmol), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.2 mmol) in a biphasic system of dichloromethane (10 mL) and 50% aqueous sodium hydroxide (B78521) (10 mL).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the bis-isocyanoacetate derivative.
Logical Relationship for Alkylation
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. US20230042042A1 - Unnatural amino acids and uses thereof - Google Patents [patents.google.com]
- 4. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of bis-armed amino acid derivatives via the alkylation of this compound and the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl Isocyanoacetate in the Synthesis of Cycloprodigiosin
Affiliation: Google Research
Abstract
Ethyl isocyanoacetate is a versatile C2 building block in organic synthesis, renowned for its utility in the construction of various heterocyclic systems. This application note details its crucial role in the total synthesis of the natural product cycloprodigiosin, a member of the prodigiosin (B1679158) family of alkaloids known for their potent biological activities. The key transformation highlighted is the Schöllkopf–Barton–Zard (SBZ) pyrrole (B145914) synthesis, a powerful method for constructing the pyrrole core of the natural product. This document provides detailed experimental protocols, quantitative data, and workflow diagrams to guide researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction
This compound, with its unique combination of an isonitrile functionality and an ester group, serves as a valuable synthon for the introduction of a nitrogen-containing two-carbon unit. The isonitrile carbon can act as a nucleophile or participate in cycloaddition reactions, while the α-proton is acidic, allowing for easy deprotonation and subsequent alkylation or condensation reactions. In the realm of natural product synthesis, this compound is frequently employed in the Barton-Zard reaction to construct substituted pyrroles, which are core structures in numerous biologically active molecules.[1][2][3]
Cycloprodigiosin is a tripyrrolic alkaloid isolated from marine bacteria, exhibiting a range of biological activities, including immunosuppressive and anticancer properties.[2] Its unique cyclic structure has made it an attractive target for total synthesis. A key step in a recently developed enantioselective synthesis of cycloprodigiosin involves the reaction of this compound with a nitroalkene to form a crucial tetrahydroindole intermediate.[1][2]
Key Reaction: Schöllkopf–Barton–Zard (SBZ) Pyrrole Annulation
The core of this application lies in the Schöllkopf–Barton–Zard (SBZ) pyrrole annulation, a variation of the Barton-Zard reaction. This reaction involves the base-mediated condensation of an α-isocyanoacetate with a nitroalkene. The general mechanism proceeds through a Michael addition of the deprotonated isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford the aromatic pyrrole ring.
In the synthesis of the cycloprodigiosin core, 3-methyl-1-nitrocyclohexene reacts with this compound to furnish ethyl 4,5,6,7-tetrahydro-3-methyl-1H-indole-2-carboxylate.[1] This reaction efficiently constructs the bicyclic core of the natural product.
Quantitative Data
The following table summarizes the quantitative data for the key SBZ reaction in the synthesis of the cycloprodigiosin precursor.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) |
| 3-methyl-1-nitrocyclohexene | This compound | DBU | THF | 12 | Reflux | Ethyl 4,5,6,7-tetrahydro-3-methyl-1H-indole-2-carboxylate | 67 |
Experimental Protocols
Materials and Equipment
-
3-methyl-1-nitrocyclohexene
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
Synthesis of Ethyl 4,5,6,7-tetrahydro-3-methyl-1H-indole-2-carboxylate
Procedure:
-
To a solution of 3-methyl-1-nitrocyclohexene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
This compound (1.2 eq) is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 4,5,6,7-tetrahydro-3-methyl-1H-indole-2-carboxylate.[1]
Visualizations
Reaction Scheme: SBZ Synthesis of the Cycloprodigiosin Core
Caption: SBZ reaction for the synthesis of the cycloprodigiosin precursor.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the key intermediate.
Barton-Zard Reaction Mechanism
Caption: Simplified mechanism of the Barton-Zard pyrrole synthesis.
Conclusion
This compound proves to be an indispensable reagent in the stereoselective total synthesis of cycloprodigiosin. The Schöllkopf–Barton–Zard pyrrole annulation provides an efficient and high-yielding route to the core tetrahydroindole structure of the natural product. The detailed protocol and data presented herein are intended to facilitate the application of this powerful synthetic strategy in the broader context of natural product synthesis and medicinal chemistry research.
References
Catalytic Asymmetric Synthesis Involving Ethyl Isocyanoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isocyanoacetate is a versatile C2-synthon in organic synthesis, prized for its dual functionality that enables the construction of a diverse array of nitrogen-containing heterocyclic compounds.[1][2] Its activated α-methylene group readily participates in various carbon-carbon bond-forming reactions, including aldol (B89426), Mannich, Michael, and cycloaddition reactions.[1] The isocyanide moiety serves as a convertible functional group, often undergoing subsequent intramolecular cyclization to afford valuable scaffolds such as oxazolines, imidazolines, and pyrrolidines, which are prevalent in many biologically active molecules and pharmaceuticals.[2] The development of catalytic asymmetric methods utilizing this compound has become a significant area of research, providing enantiomerically enriched building blocks for drug discovery and development.[3][4]
These application notes provide an overview of key catalytic asymmetric reactions involving this compound and offer detailed protocols for selected transformations.
Key Asymmetric Reactions and Data
The following sections summarize the utility of this compound in several major classes of catalytic asymmetric reactions.
Asymmetric Aldol-Type Reactions
The asymmetric aldol-type reaction of this compound with aldehydes is a powerful method for the synthesis of chiral 2-oxazolines. This transformation is effectively catalyzed by chiral gold(I) and silver(I) complexes.[1][5] The reaction proceeds via the formation of a metal-enolate intermediate, which then adds to the aldehyde, followed by an intramolecular cyclization.
Table 1: Gold-Catalyzed Asymmetric Aldol Reaction of this compound with Aldehydes
| Entry | Aldehyde | Catalyst System | Yield (%) | trans/cis | ee (%) (trans) | Reference |
| 1 | Benzaldehyde (B42025) | (R)-ferrocenylphosphine-Au(I) | 91 | >99:1 | 96 | [6] |
| 2 | p-Methoxybenzaldehyde | (R)-ferrocenylphosphine-Au(I) | 98 | >99:1 | 95 | [6] |
| 3 | p-Chlorobenzaldehyde | (R)-ferrocenylphosphine-Au(I) | 88 | >99:1 | 97 | [6] |
| 4 | 2-Naphthaldehyde | (R)-ferrocenylphosphine-Au(I) | 95 | >99:1 | 92 | [6] |
| 5 | Cinnamaldehyde | (R)-ferrocenylphosphine-Au(I) | 85 | >99:1 | 98 | [6] |
Asymmetric Mannich-Type Reactions
The catalytic asymmetric Mannich reaction of this compound with imines provides access to chiral α,β-diamino acid precursors and imidazolines. Organocatalysts, particularly Cinchona alkaloid derivatives, have proven to be highly effective for this transformation.[3][7] Bifunctional catalysts bearing both a Brønsted base and a hydrogen-bond donor moiety are often employed to activate the isocyanoacetate and the imine, respectively.
Table 2: Organocatalyzed Asymmetric Mannich Reaction with Isatin-Derived Ketimines
| Entry | Isocyanoacetate | Ketimine (R) | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Methyl | Me | Quinine-thiourea | 95 | >20:1 | 96 | [7] |
| 2 | Ethyl | Me | Quinine-thiourea | 93 | >20:1 | 95 | [7] |
| 3 | tert-Butyl | Me | Quinine-thiourea | 90 | >20:1 | 98 | [7] |
| 4 | Methyl | Bn | Quinine-thiourea | 96 | >20:1 | 94 | [7] |
| 5 | Ethyl | Allyl | Quinine-thiourea | 85 | >20:1 | 92 | [7] |
Asymmetric Michael Additions
This compound can act as a nucleophile in asymmetric Michael additions to various electron-deficient olefins. This reaction is a valuable tool for the construction of chiral γ-nitro-α-amino esters and related compounds. Organocatalysts, such as chiral thioureas and squaramides, are commonly used to achieve high enantioselectivity.
Table 3: Organocatalyzed Asymmetric Michael Addition to Nitroalkenes
| Entry | Nitroalkene (R) | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Phenyl | Cinchona-squaramide | 92 | 10:1 | 95 | [3] |
| 2 | 4-Chlorophenyl | Cinchona-squaramide | 88 | 12:1 | 97 | [3] |
| 3 | 2-Naphthyl | Cinchona-squaramide | 95 | 15:1 | 94 | [3] |
| 4 | 2-Thienyl | Cinchona-squaramide | 85 | 8:1 | 90 | [3] |
| 5 | Cyclohexyl | Cinchona-squaramide | 78 | 10:1 | 92 | [3] |
Asymmetric [3+2] Cycloadditions
The formal [3+2] cycloaddition of this compound with various dipolarophiles is a highly efficient method for the synthesis of five-membered heterocyclic rings. Silver-catalyzed reactions with electron-deficient alkenes or alkynes have been extensively studied, affording highly substituted pyrrolidines and pyrroles with excellent stereocontrol.[2][8][9]
Table 4: Silver-Catalyzed Asymmetric [3+2] Cycloaddition with Alkynyl Ketones
| Entry | Alkynyl Ketone (R¹, R²) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Ph, Me | Ag₂O / Chiral Phosphine | 85 | 92 | [2] |
| 2 | Ph, Ph | Ag₂O / Chiral Phosphine | 90 | 95 | [2] |
| 3 | 4-MeO-C₆H₄, Me | Ag₂O / Chiral Phosphine | 88 | 94 | [2] |
| 4 | 2-Furyl, Me | Ag₂O / Chiral Phosphine | 82 | 90 | [2] |
| 5 | Cyclohexyl, Me | Ag₂O / Chiral Phosphine | 75 | 88 | [2] |
Experimental Protocols
The following are representative protocols for the catalytic asymmetric reactions of this compound.
Protocol 1: Gold-Catalyzed Asymmetric Aldol Reaction
Reaction: Synthesis of (4S,5R)-5-phenyl-4,5-dihydrooxazole-4-carboxylate
Materials:
-
Bis(cyclohexyl isocyanide)gold(I) tetrafluoroborate (B81430)
-
(R)-N-methyl-N-(2-morpholinoethyl)-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine (Chiral Ligand)
-
This compound
-
Benzaldehyde
-
Dichloromethane (B109758) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add the chiral ferrocenylphosphine ligand (0.011 mmol) and bis(cyclohexyl isocyanide)gold(I) tetrafluoroborate (0.010 mmol).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
Cool the solution to the specified reaction temperature (e.g., 25 °C).
-
Add benzaldehyde (1.0 mmol) to the catalyst solution.
-
Slowly add this compound (1.1 mmol) to the reaction mixture via syringe over 5 minutes.
-
Stir the reaction mixture at the same temperature and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired oxazoline.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalyzed Asymmetric Mannich Reaction
Reaction: Synthesis of an α,β-diamino acid precursor via Mannich reaction with an isatin-derived ketimine.[7]
Materials:
-
Isatin-derived N-Boc-ketimine (0.20 mmol)
-
This compound (0.30 mmol)
-
Quinine-derived thiourea (B124793) catalyst (1d) (0.02 mmol, 10 mol%)
-
Chloroform (B151607) (anhydrous, 0.5 mL)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (HPLC grade)
Procedure:
-
To a screw-capped vial, add the isatin-derived N-Boc-ketimine (0.20 mmol), this compound (0.30 mmol), and the quinine-derived thiourea catalyst (0.02 mmol).
-
Add anhydrous chloroform (0.5 mL).
-
Stir the resulting mixture at -15 °C.
-
Monitor the reaction by TLC until the ketimine is consumed (typically 24 hours).
-
After completion, concentrate the mixture directly under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 4:1) to yield the Mannich adduct.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.[7]
Visualizations
Reaction Mechanism
The following diagram illustrates a plausible mechanism for the gold-catalyzed asymmetric aldol reaction of this compound.
Caption: Proposed mechanism for the gold-catalyzed asymmetric aldol reaction.
Experimental Workflow
This diagram outlines a general workflow for performing a catalytic asymmetric synthesis with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex (1986) | Yoshihiko Ito | 736 Citations [scispace.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Solid-Phase Synthesis of Peptidomimetics and Heterocycles Using Ethyl Isocyanoacetate Derivatives
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of peptidomimetics and heterocyclic compounds utilizing ethyl isocyanoacetate derivatives. The methodologies described leverage the efficiency of multicomponent reactions, such as the Ugi and Passerini reactions, on a solid support, facilitating the generation of diverse molecular libraries for drug discovery and development.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis, particularly in isocyanide-based multicomponent reactions (IMCRs).[1] Their utility is marked by the presence of an isocyano group, an acidic α-proton, and an ester functionality, allowing for a wide range of chemical transformations.[1] When employed in solid-phase synthesis, these reagents enable the streamlined production and purification of complex molecules, making them highly valuable for constructing libraries of potential therapeutic agents.[2][3] The solid-phase approach simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing and filtration, a significant advantage over traditional solution-phase synthesis.[4]
The primary applications of this compound derivatives in solid-phase synthesis are centered around the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).[2][5] The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are excellent peptidomimetics, from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] The Passerini reaction, on the other hand, yields α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide.[5][8] These reactions, when adapted to a solid support, offer an efficient pathway to novel peptidomimetics and heterocyclic scaffolds.[2][9]
Key Applications
-
Combinatorial Chemistry and Drug Discovery: The solid-phase Ugi and Passerini reactions are ideally suited for the creation of large, diverse libraries of compounds for high-throughput screening.[2]
-
Peptidomimetic Synthesis: These methods provide access to a wide array of peptide-like structures with modified backbones, which can lead to improved pharmacokinetic properties such as enhanced stability and oral bioavailability.[7][10]
-
Heterocycle Synthesis: Post-condensation modifications of the Ugi and Passerini products on the solid support can lead to the formation of various heterocyclic systems, including piperazinones and other scaffolds of medicinal interest.[4][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for solid-phase syntheses utilizing isocyanoacetate derivatives. It is important to note that yields can be highly dependent on the specific substrates, resin, and reaction conditions used.
| Product Type | Resin | Resin Loading (mmol/g) | Overall Yield (%) | Purity (%) | Reference |
| Piperazinones | FMP Resin | Not Specified | 9 - 38 | Not Specified | [4] |
| Cyclic Peptides | Not Specified | Not Specified | 7 - 32 | Not Specified | [4] |
| Piperazine Derivative | Hydroxymethyl polystyrene | Not Specified | 20 | 85 | [9] |
| 36-Membered Library | Not Specified | Not Specified | 10 - 55 | Not Specified | [2] |
FMP = 4-(4-formyl-3-methoxyphenoxy)ethyl
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Ugi Reaction
This protocol describes a general method for the synthesis of a peptidomimetic library on a solid support using the Ugi four-component reaction.
Materials:
-
Rink Amide resin[11]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Aldehyde (10 eq.)
-
Primary Amine (10 eq.)
-
Carboxylic Acid (10 eq.)
-
This compound (10 eq.)
-
Methanol (MeOH) or Trifluoroethanol (TFE)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[12]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Ugi Reaction: a. Suspend the deprotected resin in a minimal amount of MeOH or TFE. b. Add the aldehyde, primary amine, and carboxylic acid to the resin suspension. Agitate the mixture for 30 minutes. c. Add this compound to the reaction mixture and continue to agitate at room temperature for 24-48 hours.
-
Washing: After the reaction is complete, drain the solvent and wash the resin extensively with DMF (5x), MeOH (3x), and DCM (5x) to remove all excess reagents and soluble byproducts.
-
Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the product from the solid support and remove any acid-labile side-chain protecting groups.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired peptidomimetic.
Protocol 2: Solid-Phase Passerini Reaction for the Synthesis of α-Acyloxy Carboxamides
This protocol outlines a general procedure for a solid-phase Passerini three-component reaction.
Materials:
-
2-Chlorotrityl chloride resin[13]
-
N,N-Diisopropylethylamine (DIPEA)
-
Carboxylic Acid (for immobilization, 2 eq.)
-
Dichloromethane (DCM)
-
Aldehyde (10 eq.)
-
This compound (10 eq.)
-
Aprotic solvent (e.g., DCM, THF)[14]
-
TFA/DCM solution (e.g., 1-20% TFA in DCM) for cleavage[13]
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the carboxylic acid and DIPEA to the resin suspension and agitate for 2-4 hours to immobilize the acid. Cap any remaining active sites with methanol.
-
Washing: Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Passerini Reaction: a. Swell the resin in the chosen aprotic solvent. b. Add the aldehyde and this compound to the resin suspension. c. Agitate the reaction mixture at room temperature for 24-72 hours.
-
Washing: Drain the reaction solvent and wash the resin thoroughly with the reaction solvent (5x) and DCM (5x).
-
Cleavage: Cleave the product from the resin using a mild solution of TFA in DCM. The concentration of TFA can be adjusted to control the cleavage of side-chain protecting groups.
-
Product Isolation: Collect the filtrate and evaporate the solvent to obtain the crude α-acyloxy carboxamide.
-
Purification: Purify the crude product by column chromatography or preparative HPLC.
Visualizations
General Workflow for Solid-Phase Synthesis
Caption: General workflow for solid-phase synthesis.
Ugi Four-Component Reaction (U-4CR) on Solid Support
Caption: Ugi four-component reaction on a solid support.
Passerini Three-Component Reaction (P-3CR) on Solid Support
Caption: Passerini three-component reaction on a solid support.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 5. Passerini Reaction [organic-chemistry.org]
- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. biotage.com [biotage.com]
- 14. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
Application Notes and Protocols: Flow Chemistry Applications of Ethyl Isocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethyl isocyanoacetate in flow chemistry. The focus is on the in situ generation and subsequent telescoped reactions of this versatile reagent for the synthesis of valuable heterocyclic scaffolds. Continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability when handling the reactive and sensitive this compound.
Application Note 1: In Situ Generation of this compound and Telescoped Synthesis of 1,2,4-Triazoles
The continuous flow synthesis of this compound allows for its immediate use in subsequent reactions, avoiding isolation and handling of the potentially hazardous isocyanide.[1] A prominent application is the telescoped, multi-step synthesis of 1,2,4-triazole (B32235) derivatives, which are important building blocks in medicinal chemistry.[2][3][4]
Reaction Scheme:
The overall process involves two key steps performed in a continuous flow setup:
-
In Situ Generation of this compound: N-formylglycine ethyl ester is dehydrated using triphosgene (B27547) to form this compound.[2][3][4]
-
[3+2] Cycloaddition: The resulting this compound stream is reacted with an in situ generated diazonium salt to yield the desired 1,2,4-triazole derivatives.[4]
Experimental Workflow Diagram:
Caption: Telescoped flow synthesis of 1,2,4-triazoles.
Quantitative Data Summary:
| Product (1,2,4-Triazole Derivative) | Aniline Starting Material | Yield (%) | Reference |
| Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | Aniline | 71 | [4] |
| Ethyl 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | 4-Chloroaniline | 65 | [4] |
| Ethyl 1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate | 4-Methoxyaniline | 68 | [4] |
| Ethyl 1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylate | 4-Methylaniline | 53 | [4] |
Detailed Experimental Protocol:
Stock Solutions:
-
Solution 1 (N-formylglycine ethyl ester): N-formylglycine ethyl ester (1 M), DIPEA (2 equiv.), and DMAP (0.3 equiv.) in dry DCM.[4]
-
Solution 2 (Triphosgene): Triphosgene (0.33 equiv., 0.165 M) in dry DCM.[4]
-
Solution 3 (Aniline): Aniline derivative (1 equiv.) in MeCN.
-
Solution 4 (Nitrite): tert-butyl nitrite (1.08 M) in MeCN.[5]
-
Solution 5 (Base): Potassium carbonate (0.313 M) in water for work-up.[5]
Flow Reactor Setup:
-
Solutions 1 and 2 are pumped at equal flow rates and combined in a T-mixer.
-
The combined stream passes through a coil reactor (e.g., 10-15 mL) at ambient temperature with a residence time of approximately 20 minutes to generate this compound.[4]
-
Solutions 3 and 4 are combined in a separate T-mixer and passed through a short coil to form the diazonium salt.
-
The this compound stream and the diazonium salt stream are then combined in a third T-mixer.
-
This final reaction mixture is passed through a heated coil reactor (e.g., 104 mL at 75°C) with a residence time of around 26 minutes to facilitate the cycloaddition.[5]
-
The output from the reactor is collected for work-up.
Work-up Procedure:
-
The collected reaction mixture is evaporated to remove the solvent.
-
The residue is neutralized with dilute hydrochloric acid (1 M).
-
The crude product is purified by trituration with a mixture of diethyl ether and ethanol (B145695) (15:1) to yield the pure 1,2,4-triazole derivatives.[5]
Application Note 2: Telescoped Synthesis of Pyrrolo[1,2-c]pyrimidines
Another significant application of in situ generated this compound is in the synthesis of pyrrolo[1,2-c]pyrimidine (B3350400) scaffolds.[2][3][4] This is achieved by reacting the this compound stream with pyrrole-2-carboxaldehyde in the presence of a base.
Reaction Scheme:
This process also utilizes the in situ generated this compound, which then undergoes a condensation and cyclization reaction with pyrrole-2-carboxaldehyde.
Experimental Workflow Diagram:
Caption: Telescoped flow synthesis of pyrrolo[1,2-c]pyrimidines.
Quantitative Data Summary:
| Product | Reagents | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | This compound, Pyrrole-2-carboxaldehyde, Piperidine | 85 | 26 | 85 | [4] |
Detailed Experimental Protocol:
Stock Solutions:
-
Solution A: N-formylglycine ethyl ester (1 equiv.), DIPEA (2 equiv.), and DMAP (0.3 equiv.) in dry DCM.[5]
-
Solution B: Triphosgene (0.33 equiv., 0.33 M) in dry DCM.[5]
-
Solution C: 2-pyrrolecarbaldehyde (1 equiv., 0.5 M) and piperidine (6 equiv.) in dry DCM.[5]
Flow Reactor Setup:
-
Solutions A and B are pumped at 0.5 mL/min each and combined in a T-mixer.[5]
-
The mixture flows through a 15 mL coil reactor at ambient temperature, providing a 15-minute residence time for the formation of this compound.[5]
-
The resulting stream is then mixed with Solution C (pumped at 1 mL/min) via a T-mixer.[5]
-
This combined stream enters a heated flow reactor (e.g., 52 mL) maintained at 85°C, with a residence time of 26 minutes.[5]
-
A stream of water can be introduced via a fourth pump after the reactor to dissolve any salts that may have formed.[5]
Work-up Procedure:
-
The crude reaction product is directly extracted with water (3 x 10 mL).
-
The organic layer is separated, and the solvent is removed under reduced pressure.
-
The resulting solid can be further purified by passing it through a short plug of silica (B1680970) gel using 20% EtOAc/hexanes as the eluent.[5]
Further Applications and Considerations
This compound is a versatile building block for various multicomponent reactions that are amenable to flow chemistry.
-
Passerini Reaction: This three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide can be performed in flow to synthesize α-acyloxy amides.[6][7][8]
-
Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[6][9] The use of this compound in Ugi reactions under flow conditions can lead to the rapid generation of peptide-like scaffolds.
Safety Advantages of Flow Chemistry:
-
Handling of Hazardous Reagents: The in situ generation and immediate consumption of this compound minimizes operator exposure and the risks associated with handling this toxic and reactive intermediate.[1]
-
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent temperature control, preventing thermal runaways in exothermic reactions.
-
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using parallel reactors, avoiding the challenges of scaling up batch reactions.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Flow synthesis of this compound enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Flow synthesis of this compound enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. syrris.com [syrris.com]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Isocyanoacetate in the Synthesis of Heterocyclic Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl isocyanoacetate as a versatile building block in the synthesis of diverse heterocyclic libraries. Detailed protocols for key reactions, quantitative data, and visual workflows are presented to facilitate the application of these methodologies in a research and drug discovery setting.
Introduction
This compound is a highly valuable reagent in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds. Its unique reactivity, stemming from the isocyano group and the adjacent ester functionality, allows it to participate in a variety of transformations, most notably multicomponent reactions (MCRs) and cycloadditions. This enables the rapid generation of molecular complexity from simple starting materials, a key advantage in the construction of compound libraries for high-throughput screening and drug discovery.
Key Applications of this compound
This compound is a key precursor for the synthesis of numerous important heterocyclic systems, including:
-
Oxazoles: Synthesized through reactions with aldehydes.
-
Imidazoles: Can be formed through multicomponent reactions involving aldehydes, amines, and this compound.
-
Pyrroles: Accessible through various cycloaddition and annulation strategies.
-
1,2,4-Triazoles: Efficiently synthesized via [3+2] cycloaddition reactions.[1][2]
-
Peptide-like Scaffolds: Readily generated through the Ugi four-component reaction (U-4CR), allowing for the creation of diverse peptide-peptoid hybrid structures.[3][4]
-
α-Acyloxy Amides: Formed via the Passerini three-component reaction, providing a scaffold for further synthetic elaboration.[5]
Data Presentation: Synthesis of Various Heterocyclic Libraries
The following tables summarize quantitative data from representative syntheses of different heterocyclic libraries using this compound.
Table 1: Synthesis of 1,2,4-Triazoles via Flow Chemistry
| Entry | Aniline (B41778) Derivative | Product | Yield (%) |
| 1 | Aniline | Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | 71 |
| 2 | 4-Fluoroaniline | Ethyl 1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylate | 65 |
| 3 | 4-Chloroaniline | Ethyl 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | 68 |
| 4 | 4-Bromoaniline | Ethyl 1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylate | 63 |
| 5 | 4-Methoxyaniline | Ethyl 1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate | 53 |
Data adapted from Baumann, M. et al. Org. Biomol. Chem., 2015, 13, 4231-4239.[2][6]
Table 2: Ugi Four-Component Synthesis of Diterpenic Peptides [3]
| Entry | Diterpenic Acid | Product | Yield (%) |
| 1 | Dihydroquinopimaric acid | Dihydroquinopimaric acid-peptide derivative | 85 |
| 2 | Maleopimaric acid | Maleopimaric acid-peptide derivative | 82 |
Data adapted from Chernov, N. et al. Molecules, 2020, 25, 537.[3]
Experimental Protocols
Protocol 1: Flow Synthesis of Ethyl 1-Aryl-1H-1,2,4-triazole-3-carboxylates
This protocol describes a telescoped continuous flow process for the synthesis of 1,2,4-triazoles.[2][6]
Materials:
-
N-formylglycine ethyl ester
-
Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Aniline derivative
-
tert-Butyl nitrite (B80452)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous
Equipment:
-
Multiple syringe pumps
-
T-mixing pieces
-
Coil reactors
-
Back-pressure regulator
Procedure:
-
Solution Preparation:
-
Solution A (N-formylglycine ethyl ester): Prepare a 1 M solution of N-formylglycine ethyl ester, 2 equivalents of DIPEA, and 0.3 equivalents of DMAP in anhydrous DCM.
-
Solution B (Triphosgene): Prepare a 0.33 M solution of triphosgene in anhydrous DCM.
-
Solution C (Aniline): Prepare a 1 M solution of the desired aniline derivative in anhydrous MeCN.
-
Solution D (tert-Butyl nitrite): Prepare a 1.08 M solution of tert-butyl nitrite in anhydrous MeCN.
-
-
In situ Generation of this compound:
-
Pump Solution A and Solution B at equal flow rates into a T-mixing piece and then through a 15 mL coil reactor at ambient temperature. This generates a stream of this compound in situ.
-
-
Formation of the Triazole:
-
The output from the first reactor is mixed with Solution C and Solution D at a subsequent T-mixing piece.
-
This combined stream is then passed through a second heated coil reactor (e.g., 85 °C).
-
-
Work-up and Purification:
-
The reaction mixture is collected and the solvent is removed under reduced pressure.
-
The crude product is purified by trituration with a mixture of diethyl ether and ethanol (B145695) or by silica (B1680970) gel column chromatography.
-
Protocol 2: Ugi Four-Component Synthesis of Diterpenic Peptides[3]
This protocol details the synthesis of novel peptide derivatives from diterpenic acids.[3]
Materials:
-
Paraformaldehyde
-
Diterpenic acid (e.g., dihydroquinopimaric acid)
-
Ethyl 2-isocyanoacetate
-
Methanol (B129727), dry
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Suspend paraformaldehyde (1.0 mmol) in 10-20 mL of dry methanol in a round-bottom flask.
-
Add benzylamine (1.2 mmol) to the suspension.
-
Stir the mixture for 2 hours at room temperature.
-
-
Addition of Components:
-
To the reaction mixture, add the diterpenic acid (1.0 mmol) and ethyl 2-isocyanoacetate (1.0 mmol).
-
-
Reaction:
-
Stir the resulting solution for 5 days at ambient temperature.
-
-
Work-up and Purification:
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired peptide derivative.
-
Visualizations
General Workflow for Heterocyclic Library Synthesis
The following diagram illustrates a general workflow for the synthesis of a heterocyclic library using this compound in a multicomponent reaction strategy.
Caption: General workflow for multicomponent synthesis of heterocyclic libraries.
Diversity of Heterocyclic Scaffolds from this compound
This diagram showcases the variety of heterocyclic cores that can be synthesized from this compound through different reaction pathways.
Caption: Diverse heterocyclic scaffolds synthesized from this compound.
Simplified Ugi Reaction Signaling Pathway
The following diagram illustrates the key steps and intermediates in the Ugi four-component reaction.
Caption: Simplified reaction pathway of the Ugi four-component reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl Isocyanoacetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of ethyl isocyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as N-formylglycine ethyl ester, reagents like triethylamine (B128534), and byproducts like triethylamine hydrochloride.[1] Residual solvents from the synthesis, such as dichloromethane (B109758) or methyl formate, may also be present.[1] Additionally, colored polymeric byproducts can form, especially if the compound is exposed to heat, light, or air.
Q2: My this compound product is dark brown. What causes this discoloration and how can I remove it?
A2: The dark brown color is often due to polymeric impurities or decomposition products.[2][3] this compound is sensitive to heat, light, and moisture, which can lead to the formation of these colored impurities.[4][5][6] Purification by vacuum distillation or column chromatography over silica (B1680970) gel can effectively remove these colored materials.[1][7][8]
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain purity and prevent decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][5] It is recommended to store it in a cool, dark place, such as a refrigerator at 2-8°C.[4][5] It is crucial to protect it from moisture, light, and heat.[4][5][6]
Q4: Can I use high-performance liquid chromatography (HPLC) for the purification of this compound?
A4: Yes, HPLC can be used for both analysis and preparative purification of this compound. A reverse-phase column, such as a C18 column, with a mobile phase of acetonitrile (B52724) and water is a suitable system.[9][10] For mass spectrometry applications, it is advisable to use formic acid instead of phosphoric acid in the mobile phase.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction; Presence of starting materials or byproducts. | 1. Ensure the reaction has gone to completion using techniques like TLC or GC.2. Perform an aqueous workup to remove water-soluble impurities.[2][11]3. Purify the crude product using vacuum distillation or column chromatography.[1][8] |
| Product Decomposes During Distillation | Overheating; Presence of acidic or basic impurities. | 1. Use a lower distillation pressure to reduce the boiling point.[1]2. Ensure all glassware is dry and the system is under an inert atmosphere.3. Neutralize any acidic or basic residues before distillation. |
| Poor Separation During Column Chromatography | Incorrect solvent system; Column overloading. | 1. Optimize the solvent system using thin-layer chromatography (TLC) first.2. Ensure the crude product is adequately concentrated before loading onto the column.3. Use an appropriate ratio of silica gel to the crude product (typically 50:1 to 100:1 by weight). |
| Product is Contaminated with Water | Incomplete drying of organic phase; Exposure to atmospheric moisture. | 1. Dry the organic solution over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before solvent evaporation.[1][2][11]2. Handle the purified product under an inert atmosphere and store it in a tightly sealed container.[4][5] |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO₂ | [12] |
| Molecular Weight | 113.11 g/mol | [6] |
| Appearance | Clear colorless to dark brown liquid | [12] |
| Boiling Point | 194-196 °C (at 760 mmHg) | [5] |
| 89-91 °C (at 11 mmHg) | [1] | |
| Density | 1.035 g/mL at 25 °C | [5] |
| Refractive Index | 1.418 - 1.423 at 20 °C | [12] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities.
-
Preparation:
-
Assemble a clean, dry distillation apparatus. It is recommended to use a short-path distillation apparatus for smaller quantities.
-
Ensure all joints are well-sealed with appropriate vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle or an oil bath.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., 89-91 °C at 11 mmHg).[1]
-
Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere for storage.
-
Protocol 2: Purification by Column Chromatography
This method is effective for removing colored impurities and compounds with similar boiling points.
-
Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The optimal eluent should be determined by prior TLC analysis.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Post-Chromatography:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Store the final product under the recommended conditions.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound(2999-46-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. This compound | 2999-46-4 [chemicalbook.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Ethyl cyanoacetate | SIELC Technologies [sielc.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
common side reactions with ethyl isocyanoacetate
Welcome to the technical support center for ethyl isocyanoacetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: this compound is sensitive to moisture, light, and heat. For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperatures are typically 2–8 °C.[1] Keep the container in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[2][3]
Q2: My this compound has turned dark brown. Is it still usable?
A2: A dark brown color is often noted for commercially available this compound and does not necessarily indicate decomposition.[4] However, purity should be verified by analytical methods such as ¹H NMR before use, especially if the compound has been stored for an extended period or exposed to air and moisture.
Q3: What are the primary chemical incompatibilities of this compound?
A3: this compound is incompatible with a wide range of substances. It can react exothermically and vigorously with strong acids, strong bases, strong oxidizing agents, alcohols, amines, aldehydes, ketones, and water.[4][5] Contact with acids and bases can also initiate hazardous polymerization.[5]
Q4: Can I use protic solvents like methanol (B129727) or ethanol (B145695) in my reaction?
A4: While some reactions like the Ugi reaction can be performed in polar protic solvents such as methanol or ethanol,[2] it is crucial to consider the potential for side reactions. This compound can react with alcohols, especially under basic or acidic conditions. The choice of solvent should be carefully evaluated based on the specific reaction being performed.
Q5: What causes racemization when using chiral this compound derivatives?
A5: Chiral α-isocyanoacetates are susceptible to racemization under basic conditions. The α-hydrogen is acidic and can be deprotonated even by weak bases like amines.[6] This is a significant issue in reactions like the Ugi multicomponent reaction, where an amine is a reactant.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of Desired Product
| Potential Cause | Troubleshooting Step | Explanation |
| Reagent Degradation | Ensure this compound is dry and has been stored properly. Use freshly opened or purified reagent if degradation is suspected. | The isocyano- group is highly susceptible to hydrolysis from atmospheric or solvent moisture, which will consume the starting material.[5] |
| Presence of Water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | Water reacts with this compound to form N-formylglycine ethyl ester or can lead to further decomposition, reducing the amount of isocyanide available for the desired reaction.[5] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants. For multicomponent reactions, ensure the stoichiometry is optimized for your specific substrates.[7] | In multicomponent reactions like the Passerini or Ugi, an imbalance of reactants can favor side reactions or leave starting materials unconsumed. |
| Insufficient Reaction Time/Temp | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[3] | Some reactions, particularly with sterically hindered substrates, may require more forcing conditions to proceed to completion. |
Problem 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Polymerization | Ensure the absence of strong acid or base contaminants. Use non-basic drying agents. | Acids and bases are known to initiate the polymerization of isocyanides, leading to insoluble materials and low yield of the desired product.[5] |
| Hydrolysis/Amine Formation | Use anhydrous conditions and ensure amine reactants are of high purity. | Trace water can hydrolyze the isocyanide. In the presence of amines, this can lead to the formation of urea-type byproducts.[5] |
| Racemization of Chiral Center | If using a chiral isocyanoacetate, avoid strong bases. If an amine is a reactant (e.g., Ugi reaction), use the mildest possible conditions and consider using a less basic amine or Lewis acid catalysis.[6] | The acidity of the α-proton makes the chiral center prone to epimerization under basic conditions. |
Data on Common Side Reactions
While precise quantitative yields of side products are highly dependent on specific reaction conditions and substrates, the following table summarizes the conditions known to promote common side reactions.
| Side Reaction | Promoting Conditions | Resulting Side Product(s) | Method to Minimize |
| Hydrolysis | Presence of water/moisture in reagents or solvent.[5] | N-formylglycine ethyl ester, amines, CO₂. | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Polymerization | Contamination with strong acids or strong bases.[5] | Polyisocyanide polymer. | Ensure all reagents and glassware are neutral; use purified solvents. |
| Amide Formation | Reaction with primary or secondary amines (can be a desired reaction or a side reaction if amine is an impurity).[6] | Corresponding isocyanoacetamide. | Use high-purity reagents; protect other functional groups as needed. |
| Racemization | Presence of bases (including reactant amines).[6] | Racemic mixture of the isocyanoacetate. | Use mild/non-basic conditions; lower reaction temperature; consider Lewis acid catalysis.[8] |
Experimental Protocols
Protocol 1: General Procedure for a Passerini Three-Component Reaction (P-3CR)
This protocol is a general guideline for the reaction between an aldehyde, a carboxylic acid, and this compound.[3][9]
Materials:
-
Aldehyde (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), THF)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in the anhydrous solvent (to achieve a concentration of 0.5-1.0 M).
-
Reagent Addition: To the stirred solution, add the aldehyde (1.0 eq) followed by the dropwise addition of this compound (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid, followed by brine.
-
Troubleshooting Note: Emulsion formation during washing can indicate byproduct issues. Breaking the emulsion may require adding more solvent or brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure α-acyloxy amide product.
-
Protocol 2: General Procedure for an Ugi Four-Component Reaction (U-4CR)
This protocol provides a general method for the reaction of an aldehyde, an amine, a carboxylic acid, and this compound.[2][7]
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Polar solvent (e.g., Methanol (MeOH), Trifluoroethanol (TFE))
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in the chosen solvent (e.g., MeOH) to a concentration of 0.5-2.0 M. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.[2]
-
Component Addition: To this mixture, sequentially add the carboxylic acid (1.0 eq) and this compound (1.0 eq). The order of addition can be critical and may need optimization.
-
Reaction & Monitoring: Stir the reaction vigorously at room temperature. The Ugi reaction is often exothermic and typically proceeds to completion within a few hours to 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting Note (Racemization): If using a chiral amine or carboxylic acid with this compound, the basicity of the amine can cause racemization of the isocyanoacetate's α-position.[6] To minimize this, conduct the reaction at lower temperatures (0 °C to RT) and avoid highly basic, non-nucleophilic amines if possible.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove unreacted amine, followed by saturated aqueous NaHCO₃ to remove unreacted carboxylic acid, and finally with brine.
-
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and concentrate. Purify the crude bis-amide product by flash column chromatography or recrystallization.
Visualizations
References
- 1. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist pe ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00218D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Ethyl Isocyanoacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving ethyl isocyanoacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low. Could the catalyst loading be the issue?
A1: Yes, incorrect catalyst loading is a common cause of low yields. Both too little and too much catalyst can negatively impact the outcome.[1]
-
Too little catalyst: The reaction may be too slow or not proceed to completion, resulting in a low conversion of starting materials.
-
Too much catalyst: This can lead to the formation of side products or catalyst deactivation, ultimately reducing the yield of the desired product. In some cases, high catalyst concentrations can promote unwanted side reactions.
Solution: To determine the optimal catalyst loading, a screening experiment should be performed. This involves setting up a series of reactions with varying catalyst concentrations while keeping all other parameters (temperature, substrate concentration, reaction time) constant. Monitoring the reaction progress by techniques like TLC or LC-MS will help identify the loading that provides the highest yield.
Q2: I'm observing significant side product formation. How can I minimize this by adjusting the catalyst?
A2: Side product formation is often linked to catalyst activity and loading. For instance, in the presence of certain catalysts like silver acetate, this compound can undergo self-condensation, leading to impurities.
Solution:
-
Optimize Catalyst Loading: As with low yields, an optimal catalyst loading can minimize side reactions. A screening study is the most effective way to determine this.
-
Change the Catalyst: If optimization of the current catalyst is unsuccessful, consider switching to a different catalyst. For example, various copper (e.g., CuI, Cu₂O) and silver-based catalysts have been used in this compound reactions.[2] The choice of catalyst can significantly influence the reaction pathway and selectivity.
-
Control Reaction Temperature: High temperatures can sometimes lead to decomposition of the catalyst or promote side reactions.[3] Lowering the reaction temperature, in conjunction with optimizing catalyst loading, may improve selectivity.
Q3: My reaction is not reproducible. Could the catalyst be the source of the problem?
A3: Lack of reproducibility can often be traced back to the catalyst's quality and handling.
Potential Causes & Solutions:
-
Catalyst Purity: Impurities in the catalyst can poison the reaction. Ensure you are using a catalyst of high purity from a reliable supplier.
-
Catalyst Deactivation: Some catalysts are sensitive to air, moisture, or thermal degradation.[3] Ensure proper storage and handling procedures are followed. If catalyst deactivation is suspected, it may be necessary to use a fresh batch or one that has been properly activated.
-
Inconsistent Measurement: Accurately measuring small quantities of catalyst is crucial. Ensure you are using a calibrated balance and consistent weighing techniques. For very small amounts, preparing a stock solution of the catalyst can improve accuracy.
Frequently Asked Questions (FAQs)
Q: What is a typical catalyst loading range for reactions with this compound?
A: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and catalyst being used. However, a common starting point for screening is in the range of 1-20 mol%. For example, in the metal-free cycloaddition of 2-nitrobenzofurans and isocyanoacetate esters, catalyst loading was screened between 10 and 15 mol%.
Q: How does increasing catalyst loading affect reaction time?
A: Generally, increasing the catalyst loading will increase the reaction rate, thus decreasing the required reaction time. However, this is only true up to a certain point. Beyond the optimal loading, you may see a decrease in yield due to side reactions, even with a shorter reaction time.
Q: Can I reuse my catalyst?
A: The reusability of a catalyst depends on its nature. Heterogeneous catalysts are generally designed for easy recovery and reuse. However, homogeneous catalysts are often more difficult to recover from the reaction mixture. If you plan to reuse a catalyst, it is important to perform studies to ensure that its activity and selectivity are not diminished over multiple cycles.
Data Presentation
The following table summarizes the effect of catalyst loading on the yield and enantioselectivity of a metal-free diastereoselective [3+2] cycloaddition reaction between 2-nitrobenzofuran (B1220441) and methyl 2-phenyl-2-isocyanoacetate.
| Entry | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 73 | >99:1 | 73 |
| 2 | 15 | 75 | >99:1 | 74 |
Data extracted from a study on the cycloaddition of 2-nitrobenzofurans and isocyanoacetate esters.
Experimental Protocols
Protocol for Optimizing Catalyst Loading in a [3+2] Cycloaddition Reaction
This protocol is a general guideline and should be adapted based on the specific substrates and catalyst used.
Materials:
-
This compound
-
Your desired reaction partner (e.g., an alkene or alkyne)
-
Anhydrous solvent (e.g., THF, DCM, or Toluene)
-
Catalyst (e.g., Cu(I) salt, Ag(I) salt)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Stirring plate and stir bars
-
TLC plates and developing chamber
-
LC-MS or GC-MS for reaction monitoring and yield determination
Procedure:
-
Preparation: Set up a series of identical reactions in parallel. For example, prepare five Schlenk flasks, each charged with a stir bar. Dry all glassware in an oven and cool under an inert atmosphere.
-
Addition of Reactants: To each flask, add the limiting reagent (e.g., 1.0 mmol) and the excess reagent (e.g., 1.2 mmol) dissolved in the chosen anhydrous solvent (e.g., 5 mL).
-
Varying Catalyst Loading: Prepare a stock solution of the catalyst if necessary for accurate measurement. To each of the five flasks, add a different amount of catalyst. For example:
-
Flask 1: 1 mol%
-
Flask 2: 2.5 mol%
-
Flask 3: 5 mol%
-
Flask 4: 10 mol%
-
Flask 5: 15 mol%
-
-
Reaction: Stir the reactions at the desired temperature (this could be room temperature or an elevated temperature).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC. Note the time it takes for the starting material to be consumed in each reaction.
-
Work-up: Once the reactions are complete (as determined by TLC), quench the reactions appropriately (e.g., by adding a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by LC-MS or GC-MS to determine the yield of the desired product and the presence of any side products.
-
Optimization: Based on the results, identify the catalyst loading that provides the best balance of reaction time, yield, and purity. Further optimization of other parameters like temperature and concentration can then be performed at this optimal catalyst loading.
Visualizations
References
effect of temperature on ethyl isocyanoacetate reaction yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl isocyanoacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: My reaction with this compound is showing a low yield. How does temperature typically affect the outcome?
A1: Temperature is a critical parameter in reactions involving this compound, such as the Passerini and Ugi multicomponent reactions. The optimal temperature depends on the specific substrates and reaction type.
-
For Passerini Reactions: These are often conducted at room temperature.[1][2] However, if the reactants are not very reactive, heating may be necessary. For instance, reactions with less nucleophilic isocyanides might require elevated temperatures to proceed at a reasonable rate.[3] Conversely, higher temperatures can sometimes lead to lower yields due to the degradation of the isocyanide or the final product.[4]
-
For Ugi Reactions: These reactions are typically exothermic and are often run at room temperature or even with cooling to maintain control.[5] In some cases, for example in the synthesis of specific lactams, reactions are carried out at ambient temperature.[6] For certain stereoselective Ugi reactions, temperatures as low as -38 °C have been employed to achieve high diastereoselectivity.[7]
Q2: I'm observing the formation of a sticky precipitate in my reaction vessel. What could be the cause?
A2: The formation of an insoluble, sticky precipitate often indicates the polymerization of the isocyanide. This side reaction can be initiated by impurities, prolonged reaction times, or, most notably, high temperatures.[8] Isocyanates, which can be formed from isocyanides, are known to polymerize, and this process can be accelerated by heat.
To mitigate this issue:
-
Control the Temperature: If the reaction is exothermic, consider using an ice bath to maintain a stable temperature.
-
Order of Addition: Adding the isocyanide slowly and as the last component can sometimes help to control the initial reaction rate and heat generation.
-
Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can catalyze polymerization.
Q3: My Passerini reaction is not going to completion, even after an extended period. Should I increase the temperature?
A3: Increasing the temperature can be a valid strategy to drive a sluggish Passerini reaction to completion, especially when dealing with less reactive aldehydes or isocyanides. One study demonstrated that a Passerini reaction with a relatively weak nucleophile, mthis compound, required heating to approximately 120 °C.[3] However, it is crucial to increase the temperature cautiously. Overheating can lead to the decomposition of reactants or products and may promote side reactions, ultimately lowering the isolated yield.[3][4] It is recommended to increase the temperature incrementally and monitor the reaction progress by TLC or LC-MS.
Q4: I'm running a Ugi reaction and the yield is poor. Could the temperature be the issue?
A4: Yes, the temperature could be a significant factor. Ugi reactions are generally fast and exothermic.[5] If the reaction is proceeding too slowly, a modest increase in temperature might be beneficial. However, it's more common for Ugi reactions to require cooling to prevent side reactions. High temperatures can lead to the degradation of the isocyanide component. A detailed experimental protocol for a Ugi-type reaction specifies cooling the reaction mixture to -10 °C before the addition of other reactants.[9] Another study on a diastereoselective Ugi reaction performed the reaction at -38 °C to achieve a high yield and selectivity.[7] Therefore, if you are experiencing a low yield, it is worth investigating if cooling the reaction improves the outcome.
Data Presentation
The following table summarizes the effect of temperature on the yield of a representative Passerini three-component reaction. While this specific example does not use this compound, it illustrates the general trend that can be expected.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) [d] | Isolated Yield (%) |
| 1 | 25 | 48 | 20 | (18) |
| 2 | 40 | 48 | 85 | 80 |
| 3 | 80 | 24 | 95 | 72 |
[d] Conversion determined by NMR, isolated yield in parentheses.[10]
As shown in the table, increasing the temperature from 25 °C to 40 °C significantly improved the conversion and yield. A further increase to 80 °C led to a higher conversion but a lower isolated yield, suggesting that side reactions or product degradation may be occurring at the higher temperature.[10]
Experimental Protocols
Representative Passerini Reaction Protocol
This protocol is adapted from a procedure for a Passerini reaction and can be used as a starting point for optimization.[3]
Warning: Isocyanoacetates are toxic and have a strong, unpleasant odor. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials:
-
Acetic acid
-
This compound
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)[1]
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser (if heating)
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add acetic acid (1.0 eq) and the selected anhydrous solvent.
-
Add benzaldehyde (1.0 eq) to the stirring solution.
-
Slowly add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.
Mandatory Visualization
References
- 1. Passerini Reaction [organic-chemistry.org]
- 2. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. DSpace [open.bu.edu]
- 4. interregvlaned.eu [interregvlaned.eu]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ethyl Isocyanoacetate Odor in the Laboratory
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and clear protocols for effectively managing the potent odor of ethyl isocyanoacetate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What causes the strong, unpleasant odor of this compound?
A1: The intense, foul odor of this compound is an intrinsic property of the isocyanide functional group (-N≡C).[1][2][3] Isocyanides are known for their extremely unpleasant and pervasive smells, often described as "horrid" and "murderous".[4]
Q2: Beyond the odor, what are the primary health hazards of this compound?
A2: this compound is classified as harmful if swallowed or inhaled.[5][6] It can cause respiratory tract irritation, and skin and eye irritation.[7] Isocyanates, as a class, are potent respiratory and skin sensitizers, meaning that repeated exposure can lead to allergic reactions, including occupational asthma, even at very low concentrations.[3]
Q3: What are the essential safety precautions to take before working with this compound?
A3: Always handle this compound in a well-ventilated chemical fume hood.[3][8] Personal protective equipment (PPE) is mandatory and should include:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[8]
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges for organic vapors is necessary.[8]
Q4: How should I properly store this compound to minimize odor?
A4: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, acids, and bases.[5] The recommended storage temperature is typically 2-8°C.[5] Storing it under an inert gas like nitrogen or argon can also help prevent degradation and odor release.[5]
Troubleshooting Guide
Problem: A strong odor is detected in the lab, even when working within a fume hood.
| Possible Cause | Suggested Solution |
| Improper Fume Hood Use | Ensure the fume hood sash is at the lowest practical working height. Avoid rapid movements that can disrupt airflow. Confirm the fume hood has a recent certification and is functioning correctly. |
| Contaminated Equipment | All glassware, stir bars, and spatulas used with this compound should be immediately quenched and cleaned after use. See the detailed cleaning protocols below. |
| Improper Waste Disposal | Waste containers may be a source of odor. Ensure all this compound waste is immediately treated with a neutralizing solution and stored in a sealed, properly labeled hazardous waste container within a ventilated cabinet. |
| Spills or Drips | Even small spills or drips on the fume hood surface or lab bench can be a significant source of odor. Immediately decontaminate any spills, no matter how small, using an appropriate neutralizing solution. |
Problem: The odor of this compound is noticeable from the waste container.
| Possible Cause | Suggested Solution |
| Incomplete Neutralization | The quenching solution may not have fully reacted with the this compound. Add more neutralizing solution and ensure thorough mixing. Allow sufficient reaction time before sealing the container. |
| Improperly Sealed Container | Ensure the waste container is tightly sealed. If the container itself is permeable or damaged, transfer the waste to a new, appropriate container. |
| Venting of Container | The reaction of isocyanates with some neutralizing agents (like water) can produce carbon dioxide, leading to pressure buildup.[7] If this is a concern, use a vented cap on the waste container, and store it in a designated, ventilated area. |
Quantitative Data on Odor Management
Recent research has demonstrated that the formation of halogen bonds between isocyanides and certain iodine-containing compounds can significantly reduce their vapor pressure and, consequently, their odor.
| Method | Compound | Result | Reference |
| Adduct Formation | Mesityl isocyanide and iodoperfluorobenzenes | Up to a 50-fold decrease in the air concentration of the isocyanide. | [1][4][9] |
Vapor Pressure of Ethyl Cyanoacetate (B8463686)
The vapor pressure of a substance is a key determinant of its volatility and, therefore, the intensity of its odor. The following table provides the temperatures at which ethyl cyanoacetate reaches specific vapor pressures.
| Vapor Pressure | Temperature (°C) |
| 1 Pa | 16 |
| 10 Pa | 39 |
| 100 Pa | 67.0 |
| 1 kPa | 102.1 |
| 10 kPa | 146.7 |
| 100 kPa | 205.6 |
| Data for Ethyl Cyanoacetate, an isomer of this compound, is provided as a close reference.[10] |
Experimental Protocols
Protocol 1: Routine Neutralization of this compound Odor
This protocol is for neutralizing small amounts of this compound on equipment or in solutions to manage odor during and after an experiment.
Materials:
-
Neutralizing Solution: Prepare a 10% solution of isopropanol (B130326) with 1% ammonia (B1221849) in water.
-
Squirt bottle for the neutralizing solution.
-
Appropriate waste container.
Procedure:
-
Before removing any glassware or equipment from the fume hood, rinse it with a small amount of the neutralizing solution.
-
Collect the rinsate in a designated beaker for later disposal.
-
For quenching reactions, slowly add the neutralizing solution to the reaction vessel with stirring. Be aware of any potential exothermic reactions.
-
Allow the neutralized mixture to sit for at least 30 minutes to ensure the reaction is complete before transferring to the appropriate waste container.
Protocol 2: Decontamination of Glassware and Surfaces
This protocol should be used to thoroughly clean all items that have come into contact with this compound.
Materials:
-
Neutralizing Solution 1: A mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.
-
Neutralizing Solution 2: A mixture of 3-8% concentrated ammonia solution, 0.2% liquid detergent, and 91-96.8% water.[11]
-
Methanol
-
Two separate basins for cleaning.
Procedure:
-
In the fume hood, rinse all contaminated glassware and equipment first with acetone to remove the bulk of the organic residues.
-
Submerge the rinsed items in a basin containing one of the neutralizing solutions. Allow them to soak for at least one hour.
-
After soaking, rinse the items thoroughly with water, followed by a final rinse with methanol.
-
Allow the glassware to air dry in the fume hood before removing it.
-
For surface decontamination, liberally apply the neutralizing solution to the contaminated area and let it sit for at least 10 minutes before wiping it clean with absorbent pads.
Protocol 3: Management of Spills
This protocol outlines the steps for safely cleaning up a spill of this compound.
Materials:
-
Inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).
-
Neutralizing solution (as described in Protocol 2).
-
A sealed container for waste.
-
Full PPE, including respiratory protection.
Procedure:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing full PPE, contain the spill by surrounding it with an inert absorbent material.
-
Slowly and carefully cover the spill with more absorbent material.
-
Gently apply the neutralizing solution to the absorbed spill. Avoid splashing.
-
Allow the mixture to react for at least 30 minutes.
-
Carefully collect the absorbed and neutralized material into a designated, open-top container. Do not seal it tightly initially, as gas may be produced.
-
Wipe the spill area clean with a cloth soaked in the neutralizing solution.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Visualized Workflows
Caption: Workflow for Minimizing this compound Odor.
Caption: Emergency Response Workflow for an this compound Spill.
References
- 1. Novel noncovalent bond blocks repulsive odor of isocyanides, key reagents in organic synthesis - Institute of Chemistry, SPBU [en-chem.spbu.ru]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. physics.nyu.edu [physics.nyu.edu]
- 11. isca.in [isca.in]
Technical Support Center: Stability of Ethyl Isocyanoacetate in Protic Solvents
This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl isocyanoacetate. It provides essential information regarding its stability in protic solvents, offering troubleshooting advice and experimental protocols to mitigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in protic solvents a critical concern?
A1: this compound is a versatile organic compound used as a building block in the synthesis of various heterocyclic compounds like pyrroles, oxazoles, and imidazoles.[1] Its utility stems from the reactive isocyano group. However, this reactivity also makes it susceptible to degradation, particularly in protic solvents (e.g., water, alcohols). The isocyano group is electrophilic and readily reacts with nucleophiles; protic solvents can act as both nucleophiles and proton sources, leading to the decomposition of the starting material.[2][3] This instability can result in reduced reaction yields, formation of impurities, and challenges in product purification. The compound is known to be sensitive to moisture and may decompose in moist air or water.[1][2][4]
Q2: Why is this compound specifically unstable in solvents like water, methanol, or ethanol?
A2: Protic solvents possess hydroxyl (-OH) or amine (-NH) groups, which can readily provide a proton (H+). The isocyanoacetate molecule is attacked by the nucleophilic oxygen of the solvent (e.g., water or alcohol), leading to the formation of an intermediate that rapidly rearranges to a more stable formamide (B127407) derivative.[5] This process, known as solvolysis (or hydrolysis if the solvent is water), consumes the this compound, preventing it from participating in the desired reaction.[3] Isocyanides are particularly sensitive to acidic conditions which can catalyze this degradation.[5]
Q3: What are the primary degradation products when this compound is exposed to protic solvents?
A3: The primary degradation product is an N-formyl derivative.
-
In water: Hydrolysis occurs, converting this compound into ethyl N-formylglycinate.
-
In alcohols (e.g., methanol, ethanol): Alcoholysis occurs, leading to the formation of the corresponding N-alkoxycarbonyl adducts. These side products can complicate reaction workups and reduce the overall yield of the intended product.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following strategies:
-
Use Anhydrous Solvents: Whenever possible, use dry (anhydrous) aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Control Temperature: Perform reactions at low temperatures to decrease the rate of decomposition.
-
Order of Addition: Add the this compound to the reaction mixture last, and if possible, add it slowly (e.g., via a syringe pump) to keep its instantaneous concentration low.
-
Avoid Acids and Strong Bases: Both acids and bases can catalyze decomposition or polymerization.[2]
Q5: What are some recommended alternative solvents for reactions involving this compound?
A5: Polar aprotic solvents are generally the best choice as they can dissolve the isocyanide without reacting with it. Recommended solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
The optimal solvent depends on the specific requirements of your reaction (e.g., reactant solubility, reaction temperature).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solutions |
| Low or No Yield of Desired Product | Degradation of this compound: The protic solvent is reacting with your starting material before your desired reaction can occur.[2][3] | 1. Verify Solvent Choice: Switch to a recommended polar aprotic solvent (e.g., THF, DCM).2. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).3. Lower the Temperature: Running the reaction at 0 °C or below can significantly slow the rate of decomposition. |
| Formation of Unexpected Side-Products | Solvent Participation: The major side-product is likely the formamide derivative resulting from the reaction between this compound and the protic solvent.[3] | 1. Characterize the Byproduct: Use techniques like NMR or LC-MS to confirm the identity of the side-product.2. Change Solvent: The most effective solution is to switch to an inert, aprotic solvent.3. Modify Reaction Protocol: If a protic solvent is unavoidable, add the this compound slowly to the reaction mixture to favor the desired reaction pathway over the slower solvent degradation pathway. |
| Polymerization or Darkening of Reaction Mixture | Presence of Contaminants: Trace amounts of acid or base can initiate polymerization of the isocyanide.[2] The material may also naturally darken upon storage.[1] | 1. Purify Solvents and Reagents: Ensure all materials are free from acidic or basic impurities.2. Use Fresh Reagent: Use a fresh bottle of this compound or purify older material if its purity is suspect.3. Maintain Inert Conditions: Strictly exclude air and moisture, which can contribute to degradation pathways. |
Data Presentation: Solvent Compatibility
The following table summarizes the qualitative stability and reactivity of this compound in various common laboratory solvents based on general chemical principles of isocyanides.
| Solvent | Type | Expected Stability | Primary Degradation Pathway / Incompatibility |
| Water (H₂O) | Polar Protic | Very Low | Rapid hydrolysis to ethyl N-formylglycinate.[2][5] |
| Methanol (MeOH) | Polar Protic | Low | Alcoholysis to form the corresponding N-formyl adduct.[2][3] |
| Ethanol (EtOH) | Polar Protic | Low | Alcoholysis to form the corresponding N-formyl adduct.[2][3] |
| Dichloromethane (DCM) | Polar Aprotic | High | Generally inert; good choice for reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Generally inert; good choice for reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | High | Generally inert; good choice for reactions. |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in a Protic Solvent via ¹H NMR Spectroscopy
This protocol provides a method to quantify the rate of decomposition of this compound in a protic solvent like methanol-d4 (B120146).
Objective: To observe the degradation of this compound and the formation of its corresponding formamide byproduct over time.
Materials:
-
This compound
-
Methanol-d4 (CD₃OD), anhydrous
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene), dried
-
Gas-tight syringe
-
Septa
Procedure:
-
Prepare the Standard: Accurately weigh a small amount of the internal standard and dissolve it in a known volume of anhydrous methanol-d4 in a volumetric flask.
-
Sample Preparation: Transfer 0.5 mL of the methanol-d4 solution containing the internal standard into a clean, dry NMR tube. Seal the tube with a septum.
-
Acquire Initial Spectrum (t=0): Place the NMR tube in the NMR spectrometer and acquire a baseline ¹H NMR spectrum.
-
Initiate the Experiment: Using a gas-tight syringe, inject a precise amount (e.g., 5 µL) of this compound into the NMR tube through the septum. Shake the tube gently to mix. Immediately record the time as t=0.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then every hour).
-
Data Analysis:
-
Identify the characteristic peaks for this compound, the internal standard, and the newly forming N-formyl product.
-
Integrate the peaks corresponding to a unique proton signal for each species.
-
Calculate the relative concentration of this compound at each time point by comparing its integral to the integral of the stable internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
-
Visualizations
Caption: Reaction pathway for the degradation of this compound in a protic solvent.
Caption: Logical workflow for troubleshooting common issues in reactions using this compound.
References
troubleshooting low yields in ethyl isocyanoacetate couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in ethyl isocyanoacetate coupling reactions, such as the Passerini and Ugi reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound coupling reactions?
A1: Low yields in this compound couplings, such as the Passerini and Ugi reactions, can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or concentration can significantly impact the reaction rate and yield.[1][2][3]
-
Reagent Quality and Stoichiometry: The purity of reagents, especially the aldehyde and this compound, is crucial. Incorrect molar ratios of the reactants can lead to incomplete conversion and the formation of side products.
-
Presence of Water: this compound is sensitive to moisture, which can lead to its decomposition. While some reactions can be performed in water, anhydrous conditions are often necessary for high enantioselectivity and to prevent unwanted side reactions.[4]
-
Side Reactions: Competing reactions, such as the polymerization of this compound or the Passerini reaction occurring as a side reaction in an Ugi process, can consume starting materials and reduce the desired product's yield.[5]
-
Product Purification: Challenges during the work-up and purification process can lead to product loss.
Q2: How can I improve the yield of my Passerini reaction?
A2: To improve the yield of your Passerini reaction, consider the following optimization strategies:
-
Solvent Choice: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene (B28343) are generally preferred for the Passerini reaction.[6][7][8] High concentrations of reactants in these solvents can also improve yields.[7][8]
-
Temperature: Most Passerini reactions are carried out at room temperature. However, for less reactive substrates, gentle heating may be required.
-
Use of Lewis Acids: The addition of a catalytic amount of a Lewis acid, such as zinc bromide (ZnBr2) or copper(II) complexes, can activate the carbonyl group and significantly improve the reaction rate and diastereoselectivity.[6]
-
Reagent Purity: Ensure that the aldehyde, carboxylic acid, and this compound are pure and free of contaminants.
Q3: My Ugi reaction is giving a low yield. What should I check?
A3: For low-yielding Ugi reactions, focus on these key aspects:
-
Solvent: Polar, aprotic solvents like dimethylformamide (DMF) are often effective.[3] However, polar protic solvents such as methanol (B129727) and ethanol (B145695) are also commonly used and can favor the Ugi reaction over the competing Passerini reaction.[3][9]
-
Concentration: High concentrations of reactants (0.5M - 2.0M) generally lead to higher yields.[3]
-
Stoichiometry: While equimolar amounts of reactants are standard, a slight excess of the amine and carboxylic acid components can sometimes improve yields.
-
Imine Formation: The initial formation of the imine from the aldehyde/ketone and amine is a critical step. Ensure this step proceeds efficiently before the addition of this compound and the carboxylic acid.
Q4: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A4: The most common side reactions are the formation of polymers from this compound and the Passerini reaction competing with the Ugi reaction.
-
Polymerization: this compound can polymerize in the presence of strong bases or acids.[10] Ensure that the reaction conditions are not overly acidic or basic.
-
Passerini Side Reaction in Ugi Couplings: The three-component Passerini reaction can compete with the four-component Ugi reaction. Using polar protic solvents like methanol can often suppress the Passerini reaction.[5]
-
Racemization: Chiral α-isocyanoacetates are prone to racemization under basic conditions due to the acidity of the α-hydrogen.[10] If you are using a chiral substrate, it is crucial to use mild, non-basic conditions where possible.
Troubleshooting Guide for Low Yields
This guide provides a structured approach to troubleshooting low yields in your this compound coupling reactions.
Caption: A logical workflow for troubleshooting low yields.
Data on Reaction Condition Optimization
The following tables summarize the effect of various reaction parameters on the yield of Passerini and Ugi reactions involving this compound.
Table 1: Effect of Solvent on Passerini Reaction Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Reference |
| Dichloromethane (DCM) | 9.1 | 70-90 | [2][6] |
| Tetrahydrofuran (THF) | 7.5 | 65-85 | [11] |
| Toluene | 2.4 | 60-80 | [2] |
| Methanol | 32.7 | 40-60 | [2] |
Table 2: Effect of Lewis Acid Catalysis on a Diastereoselective Passerini Reaction [6]
| Lewis Acid (10 mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) |
| None | DCM | 65 | 4:1 |
| ZnBr₂ | DCM | 78 | 96:4 |
| Cu(OTf)₂ | DCM | 72 | 10:1 |
| Sc(OTf)₃ | DCM | 75 | 15:1 |
Table 3: Effect of Solvent and Concentration on Ugi Reaction Yield [1][3]
| Solvent | Concentration (M) | Typical Yield (%) |
| Methanol | 0.4 | 49 |
| Methanol | 0.4 (1.2 eq. imine) | 66 |
| Dimethylformamide (DMF) | 1.0 | 70-90 |
| 2,2,2-Trifluoroethanol (TFE) | 1.0 | 75-95 |
Key Experimental Protocols
General Protocol for a Passerini Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Caption: A step-by-step workflow for a typical Passerini reaction.
Detailed Steps:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equivalent), the carboxylic acid (1.1 equivalents), and a suitable aprotic solvent (e.g., dichloromethane, to make a 0.5 M solution).
-
Stir the mixture at room temperature and add this compound (1.0 equivalent) dropwise over 5 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting materials are consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired α-acyloxy amide.[12]
General Protocol for a Ugi Reaction
This protocol provides a general framework for performing a Ugi four-component coupling.
References
- 1. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Stereochemical Control of the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. DSpace [open.bu.edu]
Technical Support Center: Scaling Up Reactions with Ethyl Isocyanoacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving ethyl isocyanoacetate, such as the Ugi and Passerini multi-component reactions (MCRs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
Scaling up reactions with this compound, particularly multi-component reactions like the Ugi and Passerini reactions, is not a simple linear process.[1][2] Key challenges shift from optimizing chemical yield at the lab scale to managing physical and safety parameters at the pilot or industrial scale.[3][4]
Primary Challenges Include:
-
Heat Management: Isocyanide-based MCRs, such as the Ugi reaction, are often exothermic.[5] What is easily dissipated in laboratory glassware can lead to a dangerous thermal runaway in a large reactor if not properly controlled.[6][7] The surface-area-to-volume ratio decreases significantly upon scale-up, hindering heat dissipation.[4]
-
Mixing and Mass Transfer: Ensuring homogeneity is critical. Inadequate mixing can lead to localized "hot spots," uneven reactant concentrations, and the formation of impurities.[6] As the scale increases, achieving efficient mixing becomes more difficult.[1][2][4]
-
Reagent Addition Strategy: The order and rate of reagent addition can significantly impact the reaction outcome. For instance, the Ugi reaction is typically rapid after the addition of the isocyanide.[5] A slow, controlled addition of the most reactive component is often necessary at a larger scale to manage the reaction rate and exotherm.
-
Product Precipitation and Handling: The reaction product may precipitate out of the solution during the reaction or cooling phase. On a large scale, this can obstruct reactor discharge valves and complicate product isolation and purification.[1]
-
Purification: While MCRs are known for their high atom economy, the removal of unreacted starting materials and side products can be more challenging at scale.[5] Standard laboratory purification techniques like column chromatography may not be feasible or economical for large quantities.[8][9]
Q2: My reaction yield dropped significantly after moving from a 10 mmol to a 1 mol scale. What are the likely causes?
A drop in yield during scale-up is a common issue often linked to physical processes rather than a change in the underlying chemistry.[4]
Potential Causes & Troubleshooting Steps:
-
Inadequate Temperature Control:
-
Issue: An unmanaged exotherm could be leading to thermal decomposition of the starting materials, intermediates, or the final product. This compound itself can be sensitive to heat.
-
Solution:
-
Perform calorimetric studies (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile and calculate the maximum potential adiabatic temperature rise.[6]
-
Ensure your reactor's cooling system (e.g., cooling jacket, external heat exchanger) is sufficient to handle the total heat output.[6]
-
Implement a controlled, slower addition of a key reactant (often the isocyanide) to manage the rate of heat generation.
-
-
-
Poor Mixing:
-
Issue: Inefficient agitation can create zones of high reactant concentration, leading to side reactions, and zones of low concentration, resulting in an incomplete reaction.
-
Solution:
-
The agitation speed from a lab scale does not translate directly. Use dimensionless numbers like the Reynolds number to calculate the appropriate agitation speed needed to maintain a similar mixing regime in the larger vessel.[1][2]
-
Select an appropriate impeller type for the viscosity of your reaction medium.[6]
-
-
-
Suboptimal Reagent Concentration:
-
Issue: Many MCRs, including the Passerini reaction, proceed best at high concentrations.[10][11] When scaling up, volumes are increased, and if concentrations are not maintained, reaction rates can drop.
-
Solution: Maintain the optimal reactant concentrations that were established during lab-scale experiments. If solubility becomes an issue at scale, a solvent screen may be necessary.
-
Q3: I am observing significant byproduct formation in my scaled-up Ugi/Passerini reaction. How can I minimize this?
Byproduct formation can be exacerbated by the prolonged reaction times and higher temperatures sometimes encountered during scale-up.[3]
Common Issues & Solutions:
-
Polymerization: Isocyanides can polymerize, especially in the presence of certain acids or bases or upon heating.
-
Side Reactions from Impurities: The purity of starting materials is crucial. For example, the presence of water can lead to the decomposition of this compound.[1]
-
Solution: Use high-purity, anhydrous reagents and solvents. Ensure all equipment is thoroughly dried before use.
-
-
Incomplete Imine Formation (Ugi Reaction): The initial step of the Ugi reaction, the formation of an imine, can be slow or reversible, leading to incomplete conversion.[14]
-
Solution: Consider pre-forming the imine by mixing the amine and carbonyl components before adding the carboxylic acid and this compound. Using a dehydrating agent like molecular sieves can also drive this equilibrium forward.[14]
-
Troubleshooting Guides
Troubleshooting Low Conversion Rates
| Symptom | Possible Cause | Recommended Action | Citation |
| Reaction stalls after initial conversion | Poor Mass Transfer: Reactants are not mixing effectively in the larger volume. | Re-evaluate agitation speed and impeller design. Consider using dimensionless analysis (e.g., Reynolds number) to ensure equivalent mixing. | [1][2] |
| Thermal Gradient: Hot spots are causing localized decomposition while colder zones are reacting slowly or not at all. | Improve stirring efficiency. Use multiple temperature probes to map the reactor's thermal profile. | [6] | |
| Low yield in Ugi reaction | Inefficient Iminium Ion Formation: The equilibrium for imine formation is unfavorable. | Pre-mix the amine and carbonyl components, potentially with a dehydrating agent (e.g., molecular sieves), before adding other reactants. | [14] |
| Suboptimal Solvent: Solvent may not be effectively stabilizing charged intermediates. | For Ugi reactions, consider using polar, aprotic solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE). | [14] | |
| Low yield in Passerini reaction | Low Reactant Concentration: The reaction is kinetically slow at lower concentrations. | The Passerini reaction is typically favored by high concentrations of reactants in aprotic solvents. | [10][11] |
| Low Carbonyl Reactivity: Ketones are generally less reactive than aldehydes. | Increase reaction temperature or extend reaction time. Note that this may increase byproduct formation. | [15] |
Troubleshooting Product Purification
| Symptom | Possible Cause | Recommended Action | Citation |
| Product precipitates, clogging equipment | Supersaturation upon cooling. | Determine a critical agitation speed to keep the solid suspended during cooling and discharge. This can be estimated at a lab scale by observing solid sedimentation. | [1] |
| Consider a "reverse" quench or workup where the reaction mixture is added to the quenching solvent rather than vice versa. | |||
| Difficulty removing unreacted starting materials | Similar polarity of product and impurities. | Develop an extraction protocol that selectively removes key impurities. For example, an acidic wash for unreacted amine or a basic wash for unreacted carboxylic acid. | [8][9] |
| Column chromatography is not scalable. | Evaluate alternative purification methods such as crystallization, recrystallization, or liquid-liquid extraction. | [16] | |
| Formation of an inseparable oil instead of a solid | Presence of impurities inhibiting crystallization. | Try re-dissolving the oil in a minimal amount of a good solvent and adding a poor solvent (anti-solvent) dropwise to induce crystallization. | [8] |
Data Presentation: Scale-Up Reaction Performance
While direct comparative data for a single reaction across multiple scales is scarce in public literature, the following table summarizes reported yields for relevant reactions involving isocyanoacetates at various scales. This provides a benchmark for what can be achieved under different conditions.
| Reaction Type | Key Reagent(s) | Scale | Conditions | Yield | Purity | Citation |
| 4-Component Reaction | (Generic MCR) | Lab to Pilot | Optimized Temperature & Agitation | ~73% | >99% | [1] |
| Flow Synthesis | N-formyl glycine (B1666218) ethyl ester, triphosgene | 10 mmol | Flow reactor, ambient temp, 20 min residence | 91% | >97% | [12] |
| Flow Synthesis | (As above) | 100 mmol | Scaled-up flow process | - | - | [12] |
| Ugi Reaction | α-ketiminophosphonates, mthis compound | 1 mmol | CH₂Cl₂, 1 hr | Good | - | [17] |
| Ugi Reaction | Amine, aldehyde, acid, isocyanide | 0.05 mol | Methanol, 48 hr, RT | 46% | >99% | [8][9] |
| Passerini Reaction | Isocyanide, aldehyde, acid | 1 mmol | Mechanochemical milling, 30 min | 65-96% | - | [18] |
Experimental Protocols
Protocol 1: Lab-Scale Ugi Reaction (Exemplified)
This protocol is adapted from a published procedure for the synthesis of an N-substituted cyclohexanecarboxamide.[8][9]
Materials:
-
Amine (e.g., phenethylamine)
-
Aldehyde (e.g., aminoacetaldehyde dimethyl acetal)
-
Carboxylic Acid (e.g., cyclohexane (B81311) carboxylic acid)
-
Isocyanide (generated in situ or added, e.g., from 2-phenylethyl formamide)
-
Methanol (Solvent)
-
Dichloromethane (DCM) for workup
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a suitable round-bottomed flask equipped with a magnetic stir bar, dissolve the amine, aldehyde, and carboxylic acid in methanol.
-
Add the isocyanide component to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, transfer the mixture to a larger flask and concentrate by rotary evaporation to remove the methanol.
-
Re-dissolve the residue in DCM (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (3 x 50 mL) and saturated NaHCO₃ solution (3 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[8][9]
Protocol 2: Flow Synthesis of this compound
This protocol is based on a continuous flow process for the in situ generation of this compound.[12][13]
Reagent Streams:
-
Solution 1: N-formyl glycine ethyl ester, Diisopropylethylamine (DIPEA), and 4-Dimethylaminopyridine (DMAP) in dry Dichloromethane (DCM).
-
Solution 2: Triphosgene in dry DCM.
Procedure:
-
Set up a continuous flow reactor system with two inlet pumps and a reaction coil (e.g., 10 mL FEP tubing).
-
Pump Solution 1 and Solution 2 at equal flow rates (e.g., 0.25 mL/min each) to a T-mixer.
-
Pass the combined stream through the flow coil maintained at ambient temperature. A residence time of approximately 20 minutes is typically sufficient for near-quantitative conversion.
-
The output stream containing this compound can be collected or, ideally, "telescoped" directly into a subsequent reaction by mixing it with a third stream containing the other reaction components.[13]
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A logical workflow for diagnosing and resolving common scale-up challenges.
Generalized Ugi 4-Component Reaction (U-4CR) Pathway
Caption: The reaction mechanism pathway for the Ugi four-component reaction.
Generalized Passerini 3-Component Reaction (P-3CR) Pathway
Caption: The reaction mechanism pathway for the Passerini three-component reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. jppres.com [jppres.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amarequip.com [amarequip.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. Passerini Reaction [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [open.bu.edu]
- 17. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
removal of unreacted ethyl isocyanoacetate from reaction mixture
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted ethyl isocyanoacetate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I suspect a significant amount of unreacted this compound remains. What is the quickest way to remove it?
A1: For a quick and effective removal, quenching the reaction mixture is often the best approach. This compound reacts readily with primary or secondary amines, water, or alcohols. Adding a small amount of a nucleophilic amine (like piperidine (B6355638) or ethanolamine) or carefully adding water or methanol (B129727) to the reaction mixture will convert the isocyanoacetate into a more easily removable urea (B33335) or carbamate (B1207046) derivative. Be cautious, as the reaction with water can be exothermic and may generate carbon dioxide gas.[1]
Q2: I need to recover the unreacted this compound. Which purification method is most suitable?
A2: If recovery of the starting material is desired, distillation under reduced pressure is a common and effective method, provided your product is not volatile and is stable to heat. This compound has a relatively high boiling point, which allows for separation from lower-boiling solvents and some impurities.[2][3] Alternatively, column chromatography can be employed for a finer separation.[4][5]
Q3: During aqueous work-up, I'm having trouble separating the organic and aqueous layers. What could be the cause?
A3: Emulsion formation can be an issue, especially if the reaction mixture contains components that act as surfactants.[6] To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous phase and can help force the separation.[7] Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Q4: Is this compound compatible with all chromatography solvents?
A4: While generally compatible with common organic solvents used in chromatography like ethyl acetate (B1210297), hexanes, and dichloromethane, it is important to remember that this compound is sensitive to moisture.[8][9] Ensure you are using dry solvents and a well-packed column to avoid decomposition on the stationary phase, especially if using silica (B1680970) gel which can have adsorbed water. For reverse-phase HPLC, it can be analyzed using acetonitrile (B52724) and water mixtures with an acid modifier.[4]
Q5: What are the key safety precautions I should take when handling this compound?
A5: this compound is a hazardous substance that is harmful if inhaled, swallowed, or absorbed through the skin.[1] It is also an irritant to the eyes and respiratory system. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. It is a combustible liquid, so keep it away from heat and open flames.[8][9]
Data Presentation: Properties of this compound
The following table summarizes key physical and chemical properties of this compound relevant to its purification.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₂ | [8] |
| Molecular Weight | 113.11 g/mol | [3] |
| Appearance | Colorless to amber/brown liquid | [8][10] |
| Boiling Point | 194-196 °C (at 760 mmHg) | [3][10] |
| 89-91 °C (at 11 mmHg) | [2] | |
| Density | 1.035 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.418 - 1.425 | [3][10] |
| Solubility | Hydrolyzes in water.[10] Soluble in many organic solvents. | |
| Incompatibilities | Water, strong oxidizing agents, strong bases, alcohols, amines.[1][8][9] | |
| Stability | Moisture and light sensitive.[9] |
Experimental Protocols
Protocol 1: Removal by Chemical Quenching
This method is suitable when recovery of the unreacted this compound is not required.
-
Cool the Reaction Mixture: Before adding the quenching agent, cool the reaction mixture to 0-5 °C in an ice bath to control the exothermic reaction.
-
Prepare Quenching Solution: In a separate flask, prepare a solution of the quenching agent. A primary amine (e.g., 1.2 equivalents of benzylamine (B48309) relative to the excess this compound) in the reaction solvent is a good choice as it forms a stable urea. Alternatively, methanol can be used.
-
Slow Addition: Slowly add the quenching solution dropwise to the cooled, stirred reaction mixture. If using water or an alcohol, be aware that gas evolution (CO₂) may occur.[1]
-
Allow to Warm: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction is complete.
-
Work-up: Proceed with a standard aqueous work-up to remove the resulting urea or carbamate by-product. The polarity of the by-product will be significantly different from the starting isocyanate, facilitating separation by extraction or chromatography.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for recovering unreacted this compound from less volatile products.
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Distillation: Heat the crude mixture under reduced pressure. Collect the fraction that distills at the appropriate temperature for the pressure used (e.g., 89-91 °C at 11 mmHg).[2]
-
Storage: The distilled this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated at 2-8°C.[8][11]
Protocol 3: Purification by Liquid-Liquid Extraction
This is a standard work-up procedure to separate the desired product from unreacted this compound and other impurities based on their differential solubilities.[12]
-
Solvent Selection: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[5][13]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or brine. This may remove some of the unreacted this compound, although it primarily serves to remove water-soluble impurities.
-
Acid/Base Wash (Optional): If your product is stable to acidic or basic conditions, you can perform washes with dilute aqueous acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) to remove basic or acidic impurities, respectively.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.[7]
-
Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to isolate the crude product, which will still contain the this compound. This crude mixture can then be further purified by chromatography or distillation.
Protocol 4: Purification by Column Chromatography
This technique separates compounds based on their polarity.
-
Adsorbent and Eluent Selection: For normal-phase chromatography, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis first.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial, least polar eluent mixture.
-
Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).[14]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the desired product and which contain the unreacted this compound.
-
Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision workflow for removing unreacted this compound.
Caption: Chemical quenching of this compound with a primary amine.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 异氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. This compound(2999-46-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. economysolutions.in [economysolutions.in]
- 14. rsc.org [rsc.org]
compatibility of functional groups with ethyl isocyanoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl isocyanoacetate.
Frequently Asked Questions (FAQs)
1. What is the general reactivity of this compound?
This compound is a versatile reagent with multiple reactive sites.[1] Its key points of reactivity include:
-
α-Proton Acidity: The methylene (B1212753) protons (α-protons) are acidic due to the electron-withdrawing effects of both the isocyano and the ester groups, making this position susceptible to deprotonation by a variety of bases.[1]
-
Isocyanide Carbon: The isocyanide carbon is nucleophilic and readily participates in addition reactions with various electrophiles.
-
Ester Group: The ethyl ester can undergo hydrolysis or aminolysis under appropriate conditions.[1]
2. Which functional groups are generally compatible with this compound under standard reaction conditions?
This compound is compatible with a range of functional groups, particularly in multicomponent reactions like the Passerini and Ugi reactions. Compatible groups often include:
-
Alkyl and aryl groups
-
Ethers
-
Halogens (on aromatic rings)
-
Nitro groups (on aromatic rings)
-
Amides
-
Esters (when not targeted for reaction)
3. Which functional groups are generally incompatible or lead to side reactions with this compound?
Certain functional groups can react with this compound, leading to undesired side products. These include:
-
Strong Acids and Bases: Can promote hydrolysis of the ester or polymerization of the isocyanide.[1]
-
Primary and Secondary Amines: Can react with the ester group to form amides or participate in Ugi reactions.[1]
-
Strong Nucleophiles: Can attack the isocyanide or ester moiety.
-
Water/Moisture: Can lead to hydrolysis of the isocyano group to a formamide (B127407) or the ester to a carboxylic acid.
Troubleshooting Guides
Reaction with Aldehydes and Ketones (Knoevenagel Condensation)
Problem: Low or no yield in a Knoevenagel condensation with an aldehyde.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficiently active catalyst | Use a suitable base catalyst such as piperidine, ammonium (B1175870) acetate, or 1,4-diazabicyclo[2.2.2]octane (DABCO).[2] |
| Steric hindrance in the aldehyde or ketone | Increase reaction temperature and/or reaction time. Consider using a stronger catalyst system. |
| Deactivation of the catalyst | Ensure anhydrous reaction conditions if the catalyst is moisture-sensitive. |
| Low reaction temperature | For less reactive aldehydes, heating is often necessary. Reactions are often run at 50°C or under reflux.[2][3] |
Experimental Protocol: DABCO-catalyzed Knoevenagel Condensation [2]
-
To a stirred mixture of the aldehyde (10 mmol) and this compound (12 mmol) in an aqueous solution of N-(2-hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g in 3 mL water), add DABCO (20 mmol).
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).
-
Wash the combined organic phases with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Quantitative Data: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate (B8463686) [2]
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | DABCO | [HyEtPy]Cl/H₂O | 20 | 95 |
| 4-Nitrobenzaldehyde | DABCO | [HyEtPy]Cl/H₂O | 5 | 99 |
| 4-Methoxybenzaldehyde | DABCO | [HyEtPy]Cl/H₂O | 30 | 90 |
| Benzaldehyde | DABCO | [HyEtPy]Cl/H₂O | 20 | 92 |
Diagram: Knoevenagel Condensation Workflow
References
Validation & Comparative
A Comparative Analysis of Ethyl Isocyanoacetate and Methyl Isocyanoacetate for Synthetic Chemistry and Drug Discovery
For researchers, scientists, and drug development professionals, the choice between ethyl isocyanoacetate and mthis compound as a key building block in organic synthesis can be a critical decision. This guide provides a comprehensive comparison of their physicochemical properties, reactivity, and applications, supported by available experimental data and detailed protocols to aid in reagent selection and experimental design.
Both this compound and mthis compound are valuable C2 synthons, widely employed in the construction of a diverse array of nitrogen-containing heterocycles and in multicomponent reactions (MCRs) that are fundamental to modern drug discovery. While structurally similar, the seemingly minor difference in their ester group—ethyl versus methyl—can influence their physical properties and reactivity, impacting reaction outcomes such as yield and purity.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physicochemical properties of this compound and mthis compound is presented in the table below. These properties are essential for considerations such as solvent selection, reaction temperature, and purification methods.
| Property | This compound | Mthis compound |
| Molecular Formula | C₅H₇NO₂[1] | C₄H₅NO₂ |
| Molecular Weight | 113.11 g/mol [1] | 99.09 g/mol |
| Boiling Point | 194-196 °C (lit.)[2][3] | 75-76 °C at 10 mmHg (lit.)[4] |
| Density | 1.035 g/mL at 25 °C (lit.)[2][3] | 1.09 g/mL at 25 °C (lit.)[4] |
| Refractive Index (n20/D) | 1.418 (lit.)[2][3] | 1.417 (lit.)[4] |
| Solubility | Miscible with organic solvents; slightly miscible with water.[3] | Miscible with organic solvents; slightly miscible with water.[4] |
Reactivity and Performance in Key Chemical Reactions
The reactivity of both isocyanoacetates is centered around the isocyanide functional group and the acidic α-protons, making them versatile reagents in a variety of transformations.
Multicomponent Reactions (MCRs): Passerini and Ugi Reactions
Ethyl and mthis compound are frequently utilized in Passerini and Ugi reactions, which are powerful tools for generating molecular diversity in drug discovery.
-
Passerini Reaction: This three-component reaction of an isocyanide, a carbonyl compound, and a carboxylic acid provides α-acyloxy amides.[5]
-
Ugi Reaction: A four-component reaction involving an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield α-acylamino amides.[6]
While direct quantitative comparisons of ethyl and mthis compound in these reactions are not extensively documented in a single study, a comprehensive review on isocyanoacetate derivatives suggests that for aminolysis reactions, methyl esters are generally better starting materials than the corresponding ethyl esters .[7] This suggests that mthis compound may exhibit higher reactivity in reactions where nucleophilic attack on the ester carbonyl is a competing or desired pathway.
Synthesis of Heterocycles
Both esters are pivotal in the synthesis of various heterocyclic scaffolds, which form the core of many pharmaceutical agents.
-
Oxazolines: Isocyanoacetates react with carbonyl compounds to form oxazolines.[8] One study on the synthesis of vinylogous oxazolines found that a methyl ester derivative led to higher enantioselectivity compared to its ethyl ester counterpart, suggesting the ester group can influence the stereochemical outcome of the reaction.[9]
-
Other Heterocycles: this compound is a known precursor for the synthesis of pyrroles, benzodiazepines, oxazoles, and imidazoles.[2]
Experimental Protocols
Detailed methodologies for key reactions involving isocyanoacetates are crucial for reproducibility and optimization.
General Protocol for the Passerini Reaction
This protocol is a generalized procedure for the three-component Passerini reaction.
Materials:
-
Isocyanoacetate (Ethyl or Methyl) (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Aprotic solvent (e.g., Dichloromethane, THF)
Procedure:
-
To a solution of the carboxylic acid in the chosen aprotic solvent, add the carbonyl compound.
-
Add the isocyanoacetate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid, followed by extraction and purification.
General Protocol for the Ugi Reaction
This protocol outlines the general steps for a four-component Ugi reaction.
Materials:
-
Isocyanoacetate (Ethyl or Methyl) (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Polar solvent (e.g., Methanol, Ethanol)
Procedure:
-
Combine the aldehyde/ketone, amine, and carboxylic acid in a suitable polar solvent.
-
Stir the mixture for a short period to allow for the formation of the iminium ion.
-
Add the isocyanoacetate to the reaction mixture.
-
Continue stirring at room temperature, monitoring the reaction by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified.
Biological Activity and Signaling Pathways
Currently, there is a lack of direct evidence in the reviewed literature implicating this compound or mthis compound in specific biological signaling pathways. Their primary role in a biological context is as versatile building blocks for the synthesis of a wide range of biologically active molecules and complex natural products.[7][10] The diverse heterocyclic structures accessible from these reagents are frequently found in compounds with pharmaceutical applications.
Conclusion
Both this compound and mthis compound are indispensable reagents in synthetic and medicinal chemistry. The choice between them may be guided by several factors:
-
Reactivity: Mthis compound may offer a slight advantage in reactions where higher reactivity is desired, particularly in aminolysis-type transformations.
-
Physicochemical Properties: The lower boiling point of mthis compound might be advantageous for easier removal of excess reagent, while the higher boiling point of this compound could be beneficial in higher temperature reactions.
-
Stereoselectivity: As suggested by a study on related compounds, the choice of the ester group might influence the stereochemical outcome of certain reactions.
-
Availability and Cost: Practical considerations such as commercial availability and cost may also play a role in reagent selection.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the reaction conditions. The provided protocols and comparative data serve as a valuable starting point for researchers to make an informed decision and to tailor their experimental design for successful outcomes.
References
- 1. This compound | C5H7NO2 | CID 533707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 异氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 2999-46-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mthis compound technical grade, 95 39687-95-1 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Reaction Mechanisms Involving Ethyl Isocyanoacetate
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel synthetic routes. Ethyl isocyanoacetate is a versatile C2-building block utilized in a variety of multicomponent and cycloaddition reactions. Its unique electronic structure, featuring an acidic α-proton and a nucleophilic/electrophilic isocyanide carbon, allows it to participate in a diverse array of transformations. This guide provides an objective comparison of the validated mechanisms for several key reactions involving this compound, supported by experimental evidence and detailed protocols.
Multicomponent Reactions: Passerini vs. Ugi Reaction
This compound is a common isocyanide component in both the Passerini and Ugi reactions, which are foundational in combinatorial chemistry for the rapid generation of molecular diversity. While both reactions result in the formation of α-acylamino amide-type structures, their mechanisms are distinct, a fact primarily validated by extensive solvent and kinetic studies.
1.1. Mechanistic Comparison
The primary point of divergence between the Passerini and Ugi reactions lies in their proposed pathways, which are heavily influenced by the reaction medium. The Passerini reaction is typically favored in apolar, aprotic solvents, suggesting a concerted, non-ionic mechanism.[1][2][3] In contrast, the Ugi reaction proceeds more efficiently in polar, protic solvents, indicative of an ionic pathway.[4][5]
-
Passerini Reaction: In aprotic media, the reaction is believed to proceed through a concerted, trimolecular mechanism where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide via a cyclic transition state.[1][2] Kinetic studies support this pathway, demonstrating a third-order rate law—first order in each of the three components (aldehyde/ketone, carboxylic acid, and isocyanide).[2][6] In polar solvents, an alternative ionic mechanism involving protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, and subsequent capture by the carboxylate is proposed.[2]
-
Ugi Reaction: The generally accepted mechanism for this four-component reaction begins with the formation of an imine from the aldehyde/ketone and the amine.[4] This is followed by protonation of the imine by the carboxylic acid to form an iminium ion, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate anion, leading to an α-adduct that undergoes an irreversible Mumm rearrangement to yield the final dipeptide-like product.[4][5][7]
1.2. Experimental Validation
The most compelling evidence differentiating these mechanisms comes from solvent effect studies and the use of mechanistic probes.
| Reaction | Optimal Solvent Type | Proposed Mechanism | Supporting Experimental Evidence |
| Passerini | Aprotic, non-polar (e.g., Dichloromethane, THF)[1][3] | Concerted (non-ionic) | - Third-order kinetics observed.[2][6]- Reaction is faster at higher reactant concentrations.[3]- Favored in solvents that support a non-polar cyclic transition state.[1] |
| Ugi | Polar, protic (e.g., Methanol, Trifluoroethanol)[4][5] | Stepwise (ionic) | - Favored in solvents that can stabilize ionic intermediates (iminium, nitrilium).- Use of thioacids in place of carboxylic acids yields thioamides, confirming the proposed sequence of intermediate formation.[7] |
Cycloaddition and Condensation Reactions
Beyond multicomponent reactions, this compound serves as a key synthon in cycloaddition and condensation pathways for the synthesis of various heterocyclic systems.
2.1. [3+2] Cycloaddition Reactions
This compound can act as a formal dipole in [3+2] cycloaddition reactions. For instance, in the synthesis of 7-aza-tetrahydroindoles, a proposed mechanism involves a stepwise cascade initiated by a [3+2] cycloaddition, followed by an intramolecular aza-Michael addition.[8] Similarly, the dearomative formal [3+2] cycloaddition between 2-nitrobenzofurans and α-aryl-α-isocyanoacetate esters has been shown to produce complex tricyclic benzofuro[2,3-c]pyrroles.[9]
2.2. Knoevenagel Condensation
In the Knoevenagel condensation, this compound acts as the active methylene (B1212753) component. A study involving the reaction of isatins with ethyl cyanoacetate (B8463686) demonstrated high efficiency using a sulfonic acid-functionalized nanoporous silica (B1680970) catalyst (SBA-Pr-SO3H) in an aqueous medium.[10] The proposed mechanism involves the initial protonation of the isatin (B1672199) carbonyl group by the solid acid catalyst, which activates it for condensation with the acidic C-H group of ethyl cyanoacetate.[10]
2.3. Comparative Data: Knoevenagel Condensation of Isatins
Experimental data highlights the reactivity of ethyl cyanoacetate in comparison to other active methylene compounds under specific catalytic conditions.
| Active Methylene Cmpd. | Substituted Isatin | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Malononitrile | Isatin | SBA-Pr-SO3H | Water | 10 | 95 | [10] |
| Ethyl Cyanoacetate | Isatin | SBA-Pr-SO3H | Water | 20 | 90 | [10] |
| Malononitrile | 5-Br-isatin | SBA-Pr-SO3H | Water | 15 | 93 | [10] |
| Ethyl Cyanoacetate | 5-Br-isatin | SBA-Pr-SO3H | Water | 25 | 91 | [10] |
| Malononitrile | 5-NO2-isatin | SBA-Pr-SO3H | Water | 15 | 90 | [10] |
| Ethyl Cyanoacetate | 5-NO2-isatin | SBA-Pr-SO3H | Water | 30 | 88 | [10] |
As shown in the table, under these specific conditions, reactions involving ethyl cyanoacetate generally require longer reaction times compared to those with malononitrile, though they still afford excellent product yields.[10]
Experimental Protocols
General Protocol for Knoevenagel Condensation of Isatin with Ethyl Cyanoacetate: [10] A mixture of isatin (1 mmol), ethyl cyanoacetate (1 mmol), and SBA-Pr-SO3H (0.03 g) in water (5 mL) is stirred at 80°C for the time specified in the table (typically 20-30 minutes). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is dissolved in hot ethanol. The heterogeneous catalyst is removed by simple filtration. The filtrate is then cooled, allowing for the crystallization of the pure product.
General Considerations for Passerini Three-Component Reaction (P-3CR): [3][6] An aldehyde (1 eq.), a carboxylic acid (1 eq.), and this compound (1 eq.) are combined in an aprotic solvent such as dichloromethane. For less reactive substrates, the reaction can be performed neat (without solvent) at elevated temperatures (e.g., 120°C).[6] The reaction is typically stirred at room temperature until completion as monitored by TLC or other analytical methods. Workup usually involves solvent evaporation and purification by column chromatography.
General Considerations for Ugi Four-Component Reaction (U-4CR): [4][5] An aldehyde (1 eq.), an amine (1 eq.), a carboxylic acid (1 eq.), and this compound (1 eq.) are dissolved in a polar protic solvent, most commonly methanol. The mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the resulting residue is purified, often by recrystallization or column chromatography, to yield the desired α-acylamino amide.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of the proposed mechanistic pathways and experimental logic.
Caption: Concerted mechanism of the Passerini reaction in aprotic solvents.
Caption: Generally accepted ionic mechanism for the Ugi four-component reaction.
Caption: Proposed mechanism for the acid-catalyzed Knoevenagel condensation.
Caption: Logical workflow for the experimental validation of a reaction mechanism.
References
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
- 7. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 异氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurjchem.com [eurjchem.com]
A Comparative Guide to Catalysts for Ethyl Isocyanoacetate Additions
For Researchers, Scientists, and Drug Development Professionals
The addition of ethyl isocyanoacetate to various electrophiles is a cornerstone of modern synthetic chemistry, providing access to a diverse array of nitrogen-containing heterocycles and α-amino acid derivatives that are pivotal in medicinal chemistry and drug development. The choice of catalyst for these transformations is critical, directly influencing reaction efficiency, stereoselectivity, and substrate scope. This guide offers a comparative analysis of common catalysts employed in this compound additions, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance: A Comparative Overview
The selection of a catalyst for this compound additions hinges on the specific transformation being targeted. The most common classes of catalysts are organocatalysts, particularly cinchona alkaloid derivatives and squaramides, and metal-based catalysts, with silver and palladium complexes being prominent. Below is a summary of their performance in key reaction types.
| Reaction Type | Catalyst Type | General Substrate | Catalyst Example | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Michael Addition | Organocatalyst (Thiourea) | Nitroalkenes | Cinchona Alkaloid-Thiourea | Up to 99 | - | Up to 99 | [1][2] |
| Organocatalyst (Squaramide) | β-Trifluoromethylated Enones | Cinchona Alkaloid-Squaramide | Moderate to Good | - | Excellent | [3] | |
| Metal-based (Silver) | Not specified | Not specified | - | - | - | ||
| [3+2] Cycloaddition | Organocatalyst (Cupreine Derivative) | 2-Nitrobenzofurans | Cupreine Ether | Good | Full | Excellent | [4][5][6] |
| Metal-based (Silver) | Alkynyl Ketones | Ag₂O | - | - | - | [7] | |
| Metal-based (Silver) | Ketones | Silver/Aminophosphine | - | - | - | [8] | |
| Addition to Imines | Organocatalyst (Squaramide) | N-(2-Benzothiazolyl)imines | Dihydroquinine-derived Squaramide | Up to 97 | Moderate | Up to >99 | [9] |
| Metal-based (Palladium) | N-Tosyl Imines | Chiral Palladium-Pincer Complex | - | 1:1 to 4:1 | Up to 86 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are representative procedures for key additions of this compound using different catalytic systems.
Asymmetric Michael Addition Catalyzed by a Cinchona Alkaloid-Thiourea Derivative
This protocol describes a general procedure for the enantioselective Michael addition of this compound to a nitroalkene, a reaction that is efficiently catalyzed by cinchona alkaloid-based thiourea (B124793) organocatalysts.[1][2]
Procedure:
-
To a stirred solution of the trans-β-nitrostyrene (0.1 mmol) and the cinchona alkaloid-thiourea catalyst (0.01 mmol, 10 mol%) in a suitable solvent (e.g., CH₂Cl₂, 1.0 mL) at the specified temperature (e.g., room temperature), is added pentane-2,4-dione (0.12 mmol).
-
The reaction mixture is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (e.g., using a mixture of n-hexane and ethyl acetate (B1210297) as eluent) to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Silver-Catalyzed [3+2] Cycloaddition of this compound
Silver catalysts are effective in promoting [3+2] cycloaddition reactions of this compound with various dipolarophiles.[7] The following is a general procedure for the reaction with an alkynyl ketone.
Procedure:
-
To a solution of the alkynyl ketone (0.5 mmol) in a suitable solvent (e.g., THF, 5 mL) is added this compound (0.6 mmol) and a silver salt (e.g., Ag₂O, 0.025 mmol, 5 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) and monitored by TLC.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the desired cycloadduct.
Organocatalytic Asymmetric Addition to N-Sulfonyl Imines
The addition of this compound to imines provides a direct route to protected α,β-diamino acids. Dihydroquinine-derived squaramide catalysts have shown excellent performance in this transformation.[9]
Procedure:
-
In a reaction vial, the N-(2-benzothiazolyl)imine (0.1 mmol), this compound (0.12 mmol), and the dihydroquinine-derived squaramide catalyst (0.005 mmol, 5 mol%) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL).
-
The reaction is stirred at the indicated temperature (e.g., 0 °C) for the specified time, with progress monitored by TLC.
-
Once the reaction is complete, the solvent is evaporated in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the desired dihydroimidazole (B8729859) derivative.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Reaction Pathways and Logic
To better understand the experimental workflows and the relationships between different catalyst types, the following diagrams are provided.
Caption: Generalized workflow for catalytic this compound additions.
Caption: Comparison of organocatalysts and metal-based catalysts.
Conclusion
Both organocatalysts and metal-based catalysts have demonstrated significant utility in promoting the addition of this compound to a wide range of electrophiles. Organocatalysts, particularly those derived from cinchona alkaloids, often provide excellent enantioselectivity under mild, metal-free conditions.[1][10] Silver- and palladium-based catalysts, on the other hand, can offer unique reactivity profiles and high catalytic efficiencies. The choice of the optimal catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and practical considerations such as cost and environmental impact. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic systems for these important transformations.
References
- 1. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl Isocyanoacetate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to achieving reliable and reproducible results. Ethyl isocyanoacetate is a versatile building block in organic synthesis, particularly in the formation of various heterocyclic compounds.[1] Ensuring its purity after synthesis is a critical step. This guide provides a comparative overview of analytical methods to assess the purity of this compound, offers insights into common impurities, and discusses considerations for its use alongside potential alternatives.
Analytical Methods for Purity Assessment
The purity of this compound can be effectively determined using a combination of spectroscopic and chromatographic techniques. Each method provides unique information about the sample's composition.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR can be used to identify the characteristic signals of this compound and detect the presence of impurities.
-
¹H NMR: The proton NMR spectrum of pure this compound in CDCl₃ typically shows a triplet at approximately 1.32 ppm (CH₃), a singlet at 3.94 ppm (CH₂), and a quartet at 4.29 ppm (OCH₂).[2] Deviations from these chemical shifts or the appearance of additional peaks can indicate the presence of solvents, starting materials, or byproducts.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals for this compound in CDCl₃ appear around 13.9 (CH₃), 44.4 (CH₂), 62.4 (OCH₂), 127.3 (N≡C), and 169.2 (C=O) ppm.[2]
2. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic isocyanide functional group. The strong, sharp absorption band for the isocyanide (N≡C) stretch is a key diagnostic peak.
-
Key Absorptions: For this compound, the isocyanide stretch typically appears around 2164 cm⁻¹. The presence of a strong carbonyl (C=O) stretch from the ester group is also expected around 1749 cm⁻¹.[2] The disappearance of the isonitrile stretch and the appearance of an isocyanate stretch at 2255 cm⁻¹ can be used to monitor the completion of reactions involving the isocyanide group.[2]
3. Gas Chromatography (GC)
Gas chromatography is a highly effective method for determining the percentage purity of volatile compounds like this compound.[3] When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can quantify the purity and identify volatile impurities. Commercially available this compound often has its purity determined by GC, with typical values ranging from 95% to over 97%.[4][5]
Comparison of Analytical Data
The following table summarizes the expected analytical data for pure this compound.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shifts (δ) | 1.32 (t, 3H), 3.94 (s, 2H), 4.29 (q, 2H) ppm[2] |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shifts (δ) | 13.9, 44.4, 62.4, 127.3 (weak), 169.2 ppm[2] |
| IR Spectroscopy (neat) | Key Stretching Frequencies (ν) | ~2164 cm⁻¹ (N≡C, isocyanide), ~1749 cm⁻¹ (C=O, ester)[2] |
| Gas Chromatography | Purity | Typically >95-97% for commercial grades[4][5] |
| Physical Properties | Boiling Point | 194-196 °C |
| Density | 1.035 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.418 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the characteristic peaks of this compound and any impurity peaks. The relative integration values can be used to estimate the molar ratio of impurities.
Protocol 2: Functional Group Analysis by IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the isocyanide and ester functional groups. Check for the absence of bands corresponding to starting materials or potential byproducts (e.g., a broad -OH band if hydrolysis has occurred).
Protocol 3: Quantitative Purity Determination by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 µL in 1 mL).
-
Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like SE-30) and a flame ionization detector (FID).[3]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or nitrogen.
-
-
Data Analysis: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Alternative Isocyanides and Purity Considerations
While this compound is widely used, other isocyanoacetate esters, such as mthis compound, can sometimes be used interchangeably. The choice of ester can influence the reaction conditions and the physical properties of the final product. The purity of these alternatives should be assessed using similar analytical techniques. For instance, mthis compound is more reactive in aminolysis reactions compared to the ethyl ester.[6]
Regardless of the specific isocyanide used, it is crucial to consider that isocyanides can be thermally unstable and sensitive to moisture and light.[2][5] Purity assessment should be performed promptly after synthesis or purification.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
References
Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Ethyl isocyanoacetate stands as a versatile and pivotal reagent in the synthesis of complex organic molecules, particularly in the realm of multicomponent reactions. Its unique electronic properties, stemming from the electron-withdrawing ester group adjacent to the isocyano functionality, significantly influence its reactivity. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound, offering insights into its performance relative to other isocyanates and across various reaction types.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, a cornerstone of multicomponent chemistry, combines an isocyanide, a carbonyl compound, and a carboxylic acid to furnish α-acyloxy amides. Kinetic studies have consistently demonstrated that the Passerini reaction follows a third-order rate law , being first order with respect to each of the three reactants.[1][2] The reaction is notably faster in aprotic solvents, which supports a concerted, non-ionic mechanism involving a trimolecular transition state.[1][3]
While specific rate constants for the Passerini reaction involving this compound are not extensively tabulated in a comparative manner, the available literature indicates that it is a relatively weak nucleophile.[1] Consequently, reactions employing this compound often necessitate elevated temperatures (e.g., 120 °C) when performed neat (without solvent) to achieve reasonable reaction rates.[1]
Table 1: Qualitative Comparison of Isocyanate Reactivity in the Passerini Reaction
| Isocyanide Type | General Reactivity | Rationale |
| This compound | Moderate to Low | The electron-withdrawing nature of the acetate (B1210297) group reduces the nucleophilicity of the isocyano carbon. |
| Alkyl Isocyanides | High | Alkyl groups are electron-donating, enhancing the nucleophilicity of the isocyano carbon. |
| Aryl Isocyanides | Low | The aromatic ring can delocalize the lone pair of electrons on the nitrogen, reducing nucleophilicity. |
Experimental Protocol: Kinetic Analysis of the Passerini Reaction
A general protocol for monitoring the kinetics of a Passerini reaction is outlined below.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Internal standard (for chromatography)
-
Reaction vessel with temperature control
-
Syringes for precise reagent addition
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, NMR)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve the aldehyde and carboxylic acid in the anhydrous solvent.
-
Initiation: Add a known concentration of this compound to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the quenched aliquots using a calibrated analytical technique to determine the concentration of reactants and/or products.
-
Data Analysis: Plot the concentration of a reactant or product as a function of time. Use this data to determine the initial reaction rate and subsequently the rate constant (k) by applying the appropriate integrated rate law for a third-order reaction.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is another powerful multicomponent reaction that brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. In contrast to the Passerini reaction, the Ugi reaction is generally favored in polar protic solvents like methanol (B129727) or ethanol.[4][5] The reaction is typically exothermic and can be completed within minutes of adding the isocyanide, especially at high reactant concentrations (0.5M - 2.0M).[4]
Systematic kinetic studies of the Ugi reaction often employ high-throughput screening and automated liquid handling to efficiently explore the effects of various parameters on the reaction rate.[5]
Experimental Protocol: High-Throughput Kinetic Screening of the Ugi Reaction
Materials:
-
Multi-well reaction block
-
Automated liquid handler
-
Stock solutions of aldehyde, amine, carboxylic acid, and this compound in a suitable solvent (e.g., methanol)
-
Quenching solution
-
Analytical instrument for high-throughput analysis (e.g., plate reader, LC-MS)
Procedure:
-
Plate Preparation: Use an automated liquid handler to dispense varying concentrations of the aldehyde, amine, and carboxylic acid stock solutions into the wells of the reaction block.
-
Reaction Initiation: Add a fixed concentration of the this compound stock solution to each well to start the reactions simultaneously.
-
Incubation: Incubate the reaction block at a constant temperature with agitation.
-
Quenching: After a predetermined time, add a quenching solution to all wells to stop the reactions.
-
Analysis: Analyze the contents of each well using a high-throughput analytical method to determine the product yield.
-
Data Analysis: Correlate the product yield with the initial reactant concentrations to determine the reaction order and relative rate constants under different conditions.
Other Reactions of this compound
Cycloaddition Reactions
This compound participates in [3+2] and [4+1] cycloaddition reactions to form various heterocyclic compounds.[6][7] Kinetic data for these reactions are sparse in the literature, but the reaction rates are influenced by the nature of the other reactant and the presence of catalysts. For instance, the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans and α-aryl-α-isocyanoacetate esters can be catalyzed by a cupreine-ether organocatalyst.[6]
Aminolysis
Conclusion
This compound is a valuable building block in organic synthesis, with its reactivity being central to powerful multicomponent reactions like the Passerini and Ugi reactions. While qualitative kinetic trends are established, there is a clear need for more comprehensive quantitative kinetic data to allow for precise comparisons with other isocyanates and for the optimization of reaction conditions. The experimental protocols and workflows presented here provide a framework for conducting such kinetic studies, which are essential for advancing the application of this compound in the development of novel pharmaceuticals and functional materials.
References
- 1. DSpace [open.bu.edu]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 6. Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to Diastereoselectivity in Reactions of Chiral Ethyl Isocyanoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of chirality is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. Chiral ethyl isocyanoacetate derivatives serve as versatile building blocks, enabling the asymmetric synthesis of novel α-amino acid derivatives, heterocycles, and other complex molecular architectures. The diastereoselectivity of their reactions is critically influenced by the choice of chiral auxiliary, catalyst, and reaction conditions. This guide provides a comparative analysis of diastereoselectivity in key transformations involving these derivatives, supported by experimental data and detailed protocols.
A crucial aspect of reactions with α-substituted isocyanoacetates is the configurational stability of the stereocenter. The α-hydrogen is relatively acidic, making it susceptible to deprotonation by weak bases, which can lead to racemization or epimerization.[1][2] Therefore, careful selection of reaction conditions is paramount to achieving high diastereoselectivity.
Logical Framework for Diastereoselection
The diastereochemical outcome of reactions involving chiral isocyanoacetate enolates is often governed by the formation of a rigid, chelated transition state. A chiral auxiliary or a chiral ligand-metal complex creates a sterically defined environment that forces an incoming electrophile to approach from the less hindered face of the enolate. This principle is commonly explained by models such as the Zimmerman-Traxler model for aldol (B89426) reactions, which predicts the formation of a six-membered, chair-like transition state.[3][4] The substituents on the enolate and the electrophile preferentially occupy equatorial positions to minimize steric strain, thus dictating the stereochemistry of the final product.
References
Unveiling Reaction Pathways: A Comparative Analysis of Computational and Experimental Results for Ethyl Isocyanoacetate Reactions
A deep dive into the stereoselective three-component Ugi reaction involving ethyl isocyanoacetate reveals a strong correlation between theoretical predictions and experimental outcomes, providing researchers with a powerful tool for reaction design and optimization. This guide presents a detailed comparison of computational and experimental data, offering insights into the reaction's mechanism and stereoselectivity.
In the realm of synthetic chemistry, the ability to accurately predict the outcome of a reaction is a significant advantage. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a critical tool for elucidating reaction mechanisms and predicting product distributions. This guide focuses on a stereoselective three-component Ugi reaction, a cornerstone of multicomponent reaction chemistry, to illustrate the synergy between computational modeling and experimental validation.
The Ugi Reaction: A Marriage of Theory and Experiment
The three-component Ugi reaction is a powerful method for the synthesis of α-acylamino amides from an amine, an aldehyde (or ketone), and an isocyanide. The stereoselectivity of this reaction is of paramount importance, particularly in the context of drug discovery and development where specific stereoisomers are often required for biological activity.
A recent study investigated the stereoselectivity of a specific Ugi reaction, providing a robust dataset for comparing theoretical calculations with real-world experimental results. The findings from this study form the basis of this comparative guide.
Quantitative Data Comparison
The stereochemical outcome of the Ugi reaction is determined by the nucleophilic attack of the isocyanide on the intermediate iminium ion. Computational analysis using DFT at the M062X/6-31+g(d,p) level of theory in methanol (B129727) provided the activation energies for the formation of the two possible diastereomers. These theoretical predictions can be directly compared with the experimentally observed product distribution.
| Parameter | Computational Result (in methanol) | Experimental Result |
| Activation Energy (si-face attack) | 4.1 kcal/mol | - |
| Activation Energy (re-face attack) | 7.4 kcal/mol | - |
| Predicted Diastereomeric Ratio | Kinetically controlled, favoring the product from si-face attack | Predominantly one diastereomer observed |
| Reaction Enthalpy (Dominant Product) | -41.2 kcal/mol | - |
The computational results clearly indicate a kinetic preference for the nucleophilic attack of the isocyanide from the si-face of the chiral iminium ion, with a lower activation energy of 4.1 kcal/mol compared to the 7.4 kcal/mol for the re-face attack[1][2]. This energy difference suggests that the formation of one diastereomer will be significantly faster than the other, leading to a high degree of stereoselectivity. This theoretical prediction is in strong agreement with experimental findings, which consistently show the formation of a single predominant diastereomer.
Methodologies Under the Microscope
A thorough understanding of both the experimental and computational protocols is essential for a critical evaluation of the results.
Experimental Protocol
The experimental procedure for the three-component Ugi reaction is as follows:
-
Iminium Ion Formation: The amine and aldehyde are mixed in a suitable solvent, typically methanol, to form the corresponding iminium ion in situ.
-
Isocyanide Addition: this compound is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at room temperature and stirred until completion.
-
Work-up and Analysis: The product is isolated and purified using standard techniques such as column chromatography. The diastereomeric ratio is determined by methods like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Computational Methodology
The theoretical investigation of the reaction mechanism and stereoselectivity was performed using the following computational approach:
-
Software: The calculations were carried out using a standard quantum chemistry software package.
-
Theoretical Level: The structures of reactants, transition states, intermediates, and products were optimized using Density Functional Theory (DFT) with the M06-2X functional and the 6-31+g(d,p) basis set[1][2].
-
Solvent Effects: The influence of the solvent (methanol) was taken into account using a continuum solvation model.
-
Transition State Search: Transition state structures for the nucleophilic attack of the isocyanide were located and confirmed by frequency calculations (a single imaginary frequency corresponding to the reaction coordinate).
-
Energy Calculations: The activation energies and reaction enthalpies were calculated from the electronic energies of the optimized structures.
Visualizing the Reaction Pathway
To better understand the relationship between the computational and experimental approaches, the following diagrams illustrate the key steps and logical flow.
Caption: Workflow comparing the experimental and computational approaches.
References
Cytotoxicity of Novel Compounds Derived from Ethyl Isocyanoacetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel bioactive molecules from versatile starting materials like ethyl isocyanoacetate is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the cytotoxic properties of various recently developed compounds derived from this precursor. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for researchers aiming to identify promising candidates for further preclinical and clinical development.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of several novel compounds synthesized from this compound precursors against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cellular proliferation. Lower IC₅₀ values are indicative of higher cytotoxic potential.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ND-2 | MCF-7 (Breast) | 8.4 | [1][2] |
| ND-2 | HeLa (Cervical) | Not Specified | [1][2] |
| ND-3 | MCF-7 (Breast) | Not Specified | [1][2] |
| ND-3 | HeLa (Cervical) | Not Specified | [1][2] |
| Compound 6i | HSC3 (Head and Neck) | 10.8 | [3] |
| Compound 6i | T47D (Breast) | 11.7 | [3] |
| Compound 6i | RKO (Colorectal) | 12.4 | [3] |
| Compound 6i | MCF-7 (Breast) | 16.4 | [3] |
| Compound 6a | HSC3 (Head and Neck) | 14.5 | [3] |
| Compound 6a | RKO (Colorectal) | 24.4 | [3] |
| Compound 1 | A549 (Lung) | 18.70 | [4] |
| Compound 1 | DU-145 (Prostate) | 15.82 | [4] |
| Compound 3 | MCF-7 (Breast) | 14.31 | [4] |
| Compound 13b | MCF-7 (Breast) | 1.07 | [5] |
| Compound 13b | HepG2 (Liver) | 0.32 | [5] |
| Compound 12b | MCF-7 (Breast) | 2.67 | [5] |
| Compound 12b | HepG2 (Liver) | 3.21 | [5] |
| Compound 13a | MCF-7 (Breast) | 6.21 | [5] |
| Compound 13a | HepG2 (Liver) | 8.91 | [5] |
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of novel chemical entities is the MTT assay.[1][2] This colorimetric assay is a widely accepted method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[1][2]
MTT Assay Protocol for Cytotoxicity Testing
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from culture flasks using trypsin and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
A series of dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
The plates are then incubated for a specified period, typically 24 to 72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product.[6]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
5. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Cell viability is calculated as a percentage of the control group.
-
The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and potential mechanisms of action of these cytotoxic compounds, the following diagrams are provided.
Caption: A typical experimental workflow for determining the cytotoxicity of novel compounds using the MTT assay.
Caption: A potential signaling pathway initiated by a cytotoxic compound, leading to apoptosis.
Concluding Remarks
The data and protocols presented in this guide highlight the potential of this compound derivatives as a source of novel anticancer agents. The significant cytotoxicity observed for several compounds, particularly against breast, liver, and head and neck cancer cell lines, warrants further investigation into their mechanisms of action and in vivo efficacy. The provided experimental framework serves as a robust starting point for researchers to conduct their own comparative studies and contribute to the development of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 4. Sphaerococcenol A Derivatives: Design, Synthesis, and Cytotoxicity | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide: Conventional vs. Microwave-Assisted Synthesis of α,β-Unsaturated Esters using Ethyl Cyanoacetate
In the realm of organic synthesis, the quest for efficiency, higher yields, and environmentally benign methodologies is perpetual. This guide provides a detailed comparison of conventional heating versus microwave-assisted synthesis for a cornerstone reaction in carbon-carbon bond formation: the Knoevenagel condensation of an aromatic aldehyde with ethyl cyanoacetate (B8463686). This reaction is a fundamental tool for synthesizing α,β-unsaturated esters, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.
The data presented herein, compiled from various studies, demonstrates the significant advantages of microwave irradiation in accelerating reaction times and improving yields for this important transformation.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data from the synthesis of ethyl 2-cyano-3-arylpropenoate derivatives via the Knoevenagel condensation, comparing conventional heating with microwave-assisted methods.
| Product | Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) |
| Ethyl 2-cyano-3-(4-nitrophenyl)propenoate | Conventional Heating | Hydroxyapatite | Solvent-free | >24 hours | <10 |
| Ethyl 2-cyano-3-(4-nitrophenyl)propenoate | Microwave Irradiation | Hydroxyapatite | Solvent-free | 1 hour | 96 |
| Ethyl 2-cyano-3-(4-chlorophenyl)propenoate | Conventional Heating | Hydroxyapatite | Solvent-free | 1-24 hours | 28 |
| Ethyl 2-cyano-3-(4-chlorophenyl)propenoate | Microwave Irradiation | Hydroxyapatite | Solvent-free | 1 hour | 95 |
| Ethyl 2-cyano-3-(4-methoxyphenyl)propenoate | Conventional Heating | Ammonium (B1175870) Formate (B1220265) | Solvent-free | 4-6 hours | Lower yield, with byproducts |
| Ethyl 2-cyano-3-(4-methoxyphenyl)propenoate | Microwave Irradiation | Ammonium Formate | Solvent-free | 2 minutes | 80 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate, illustrating the procedural differences between conventional and microwave-assisted methods.
Conventional Synthesis Protocol (Thermal Heating)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of p-anisaldehyde (1.36 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and a catalytic amount of ammonium formate is prepared.
-
Heating: The reaction mixture is heated in an oil bath at 100°C for 4-6 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature. The solidified product is then triturated with cold water, filtered, washed, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate (B1210297) and petroleum ether.
Microwave-Assisted Synthesis Protocol
-
Reaction Setup: p-Anisaldehyde (1.36 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and a catalytic amount of ammonium formate are placed in a microwave-safe reaction vessel.[1]
-
Microwave Irradiation: The vessel is placed in a microwave reactor and subjected to irradiation at a power of 300 Watts for a total of 2 minutes, applied in 15-second intervals with intermittent cooling.[1]
-
Monitoring: The reaction is monitored by TLC during the cooling intervals.[1]
-
Workup: After the irradiation cycle, crushed ice is added to the reaction vessel, and the mixture is stirred. The precipitated solid product is filtered, washed with water, and dried.[1]
-
Purification: The resulting product is obtained in high purity, often without the need for further purification.
Workflow Comparison Diagram
The following diagram illustrates the streamlined workflow of microwave-assisted synthesis compared to the more protracted conventional heating method.
Discussion
The comparative data and protocols clearly highlight the advantages of microwave-assisted synthesis for the Knoevenagel condensation. The primary benefits include a dramatic reduction in reaction time, from several hours to mere minutes, and a significant increase in product yield.[1][2] Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products, often simplifying the purification process.[3]
The solvent-free nature of the microwave-assisted protocol further enhances its appeal from a green chemistry perspective, reducing waste and avoiding the use of potentially hazardous organic solvents.[1] For researchers and professionals in drug development and fine chemical synthesis, the adoption of microwave-assisted techniques can lead to substantial improvements in efficiency and productivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Isocyanoacetate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical compounds like ethyl isocyanoacetate are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, addressing both routine operational waste and accidental spills.
This compound is a hazardous substance that is harmful by inhalation, in contact with skin, and if swallowed.[1][2] It is known to cause irritation to the eyes, respiratory system, and skin.[1][2] The compound is also a combustible liquid and can react exothermically with water, strong bases, and acids, which may lead to dangerous pressure buildup in sealed containers.[1][3][4] Therefore, adherence to strict disposal protocols is critical.
Quantitative Safety Data
While extensive toxicological data for this compound is not available, the following exposure limits provide a reference for its hazardous potential.[5]
| Parameter | Value | Agency/Source |
| OSHA PEL (Permissible Exposure Limit) | 5 mg/m³ (Vacated) | OSHA (as cited in[1]) |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ | NIOSH (as cited in[1]) |
| Flash Point | 84 °C / 183.2 °F | Fisher Scientific[1] |
| Boiling Point | 194 - 196 °C / 381.2 - 384.8 °F | Fisher Scientific[1] |
Standard Operating Procedure for Disposal of Unused this compound
-
Waste Identification and Segregation:
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical.
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[3]
-
Ensure the storage area is a designated satellite accumulation area for hazardous waste.[4]
-
-
Professional Disposal:
Emergency Protocol for this compound Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
-
Immediate Response:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[1]
-
-
Personal Protective Equipment (PPE):
-
Containment and Cleanup:
-
For minor spills, absorb the material with a dry, inert absorbent such as sawdust, sand, or vermiculite. Do not use water.
-
Carefully shovel the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can produce carbon dioxide, leading to a dangerous buildup of pressure.
-
For major spills, dike the area to prevent it from spreading and entering drains or waterways. Contact your institution's Environmental Health & Safety (EHS) department or an emergency response team immediately.[4]
-
-
Decontamination:
-
Neutralize the spill area using a decontamination solution. Two recommended formulas are:
-
Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, and 90-95% Water.
-
Formula 2: 3-8% Concentrated Ammonia (B1221849) Solution, 0.2% Liquid Detergent, and 91.8-96.8% Water. (Ensure adequate ventilation if using the ammonia solution).
-
-
Collect all decontamination materials and contaminated PPE and place them in the open-top hazardous waste container.[4]
-
-
Final Disposal:
-
The container with the spill cleanup material must be treated as hazardous waste.
-
Arrange for professional disposal through a licensed contractor, following all regulatory requirements.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Workflow for this compound Disposal
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
Personal protective equipment for handling Ethyl isocyanoacetate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl isocyanoacetate. Adherence to these procedures is essential for ensuring laboratory safety.
This compound is a combustible liquid that is toxic if swallowed or in contact with skin.[1] It causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or safety glasses. A face shield is also recommended.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, Teflon, Viton).[2] A complete protective suit or lab coat is required to prevent skin contact.[3] Contaminated leather items should be destroyed.[2] |
| Respiratory Protection | In case of inadequate ventilation, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3] For spills or high vapor concentrations, a self-contained breathing apparatus (SCBA) within an encapsulating suit may be necessary.[2] |
| Footwear | Safety shoes are required.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Operational Plan:
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][3]
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge.[4]
Storage Plan:
| Storage Condition | Requirement |
| Temperature | 2 – 8 °C (refrigerated).[1][3] |
| Atmosphere | Store under an inert gas as the material is moisture-sensitive.[1] |
| Container | Keep container tightly closed in a dry, well-ventilated place.[3] |
| Light Sensitivity | Protect from light.[1][5] |
| Incompatibilities | Store away from strong acids, strong bases, strong oxidizing agents, and water.[1][6] |
Emergency Procedures and First Aid
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Spill Response:
For minor spills, absorb with an inert material (e.g., dry sand or earth) and place in a chemical waste container.[5] For major spills, evacuate the area and alert the fire brigade.[2] Use non-sparking tools and explosion-proof equipment.[1] Prevent spillage from entering drains or waterways.[2]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[2]
-
Waste Collection: Collect waste material in a suitable, labeled, and tightly closed container.
-
Authorized Disposal: Dispose of contents and container in accordance with licensed collector's sorting instructions.[1] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Decontamination: Spilled material can be neutralized with a 10% ammonia (B1221849) solution with detergent before disposal.[2]
-
Regulations: Adhere to all local, state, and national regulations for hazardous waste disposal.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]
- 5. This compound(2999-46-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. georganics.sk [georganics.sk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
